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  • Product: 2,6-Diacetamidobenzoic acid
  • CAS: 7758-61-4

Core Science & Biosynthesis

Foundational

2,6-Diacetamidobenzoic Acid: Structural Mechanics, Synthesis, and Applications in Advanced Materials

Executive Summary In the realm of advanced organic synthesis and materials science, 2,6-diacetamidobenzoic acid (CAS: 7758-61-4) occupies a highly specialized niche. While rarely the final active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and materials science, 2,6-diacetamidobenzoic acid (CAS: 7758-61-4) occupies a highly specialized niche. While rarely the final active pharmaceutical ingredient (API) or commercial polymer, it is the critical, stable intermediate required to synthesize 2,6-diaminobenzoic acid (2,6-DABA) [1].

Direct synthesis of 2,6-DABA via the oxidation of 2,6-diaminotoluene is chemically impossible; the electron-rich aromatic ring and unprotected amines are rapidly destroyed by strong oxidants. The diacetamido derivative solves this by acting as an electron-withdrawing protective scaffold, allowing for aggressive oxidation of the methyl group while shielding the aromatic core[2]. This whitepaper dissects the physicochemical properties, structural mechanics, and the self-validating synthetic protocols surrounding 2,6-diacetamidobenzoic acid.

Physicochemical Properties & Structural Analysis

The unique reactivity and stability of 2,6-diacetamidobenzoic acid stem directly from its highly congested ortho-substituted geometry. The two bulky acetamido groups (-NHCOCH₃) flank the central carboxylic acid, creating a sterically locked microenvironment.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2,6-Bis(acetylamino)benzoic acid
CAS Registry Number 7758-61-4
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.227 g/mol
SMILES String CC(=O)Nc1cccc(NC(=O)C)c1C(=O)O
InChIKey NABNXFSMKRRBSZ-UHFFFAOYSA-N
Downstream Target 2,6-Diaminobenzoic acid (CAS: 102000-59-9)

Data sourced from J-GLOBAL chemical substance information[3] and ChemicalBook[1].

Structural Mechanics: Causality of Stability
  • Steric Shielding: The bulky acetamido groups force the carboxyl group out of the primary aromatic plane. This lack of coplanarity prevents resonance stabilization of the carboxylate anion, subtly altering its pKa compared to unsubstituted benzoic acid. More importantly, it physically blocks nucleophilic attack, making the carboxyl carbon highly resistant to premature esterification or decarboxylation.

  • Intramolecular Hydrogen Bonding: The hydrogen atoms on the acetamido nitrogen act as strong hydrogen-bond donors to the carbonyl oxygen of the central carboxylic acid. This forms a pseudo-six-membered ring system that conformationally locks the molecule, granting it exceptional thermal stability.

Properties Core 2,6-Diacetamidobenzoic Acid (Structural Core) Steric Ortho-Acetamido Groups (Steric Bulk) Core->Steric Hbond Intramolecular H-Bonding (NH ··· O=C) Core->Hbond EWD Electron Withdrawing (Amide Resonance) Core->EWD Effect1 Shields Carboxyl Group Prevents Decarboxylation Steric->Effect1 Effect2 Conformational Locking Increases Thermal Stability Hbond->Effect2 Effect3 Protects Aromatic Ring During KMnO4 Oxidation EWD->Effect3

Figure 1: Logical relationship between the structural features of 2,6-diacetamidobenzoic acid and its chemical stability.

Experimental Protocol: The Self-Validating Synthesis

As an Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the reaction provides inherent visual or analytical cues to confirm success at each step, preventing the propagation of errors. The synthesis of 2,6-diacetamidobenzoic acid from 2,6-diaminotoluene (2,6-DAT) is a classic three-step protective oxidation sequence.

Step 1: Acetylation of 2,6-Diaminotoluene
  • Procedure: Dissolve 2,6-DAT in glacial acetic acid and add a 2.5 molar excess of acetic anhydride. Heat to reflux for 2 hours.

  • Causality: The free amines are highly susceptible to oxidation. Converting them to acetamides withdraws electron density via resonance, deactivating the aromatic ring against oxidative cleavage.

  • Self-Validation: The reaction mixture transitions from a dark, easily oxidized solution to a thick, white crystalline precipitate of 2,6-diacetamidotoluene upon cooling. The complete disappearance of the amine N-H stretch (~3300-3500 cm⁻¹) and appearance of the amide C=O stretch (~1650 cm⁻¹) in FTIR confirms completion.

Step 2: Permanganate Oxidation (The Core Step)
  • Procedure: Suspend 2,6-diacetamidotoluene in aqueous magnesium sulfate (MgSO₄). Heat to 85°C. Slowly add solid potassium permanganate (KMnO₄) in portions over 4 hours.

  • Causality (The Role of MgSO₄): The reduction of KMnO₄ generates potassium hydroxide (KOH). If the solution becomes too alkaline, the acetamido groups will prematurely hydrolyze back to free amines, which will then be destroyed by the remaining KMnO₄. MgSO₄ acts as a crucial buffer ( Mg2++2OH−→Mg(OH)2​↓ ), maintaining a neutral pH and preserving the protective groups.

  • Self-Validation: The deep purple color of KMnO₄ discharges to a brown, insoluble precipitate of manganese dioxide (MnO₂). The reaction is complete when a faint purple color persists for >30 minutes, indicating no more oxidizable methyl groups remain.

Step 3: Acidic Hydrolysis to 2,6-DABA
  • Procedure: Filter the hot mixture to remove MnO₂. Acidify the filtrate with concentrated HCl to precipitate 2,6-diacetamidobenzoic acid. To obtain the final 2,6-DABA, reflux the precipitate in 6M HCl for 12 hours.

  • Self-Validation: The diacetamido intermediate will initially suspend in the acid, but as hydrolysis proceeds, it dissolves into the aqueous phase as the soluble diamine hydrochloride salt. Cooling the solution forces the crystallization of pure 2,6-diaminobenzoic acid hydrochloride.

SynthWorkflow A 2,6-Diaminotoluene (2,6-DAT) B 2,6-Diacetamidotoluene (Protected Amine) A->B Step 1: Acetylation (Ac2O, Heat) C 2,6-Diacetamidobenzoic Acid (CAS: 7758-61-4) B->C Step 2: Oxidation (KMnO4, MgSO4 buffer) D 2,6-Diaminobenzoic Acid (2,6-DABA) C->D Step 3: Hydrolysis (HCl, Reflux)

Figure 2: Stepwise synthetic workflow for 2,6-diacetamidobenzoic acid and its conversion to 2,6-DABA.

Applications in Drug Development & Materials Science

Advanced Polymer Architectures

The primary industrial utility of 2,6-diacetamidobenzoic acid is its role as a precursor to 2,6-DABA[1]. 2,6-DABA is a highly valuable AB₂-type monomer. Because the two amino groups are meta to each other (1,3-relationship), incorporating 2,6-DABA into polyamides (like Kevlar or Nomex variants) introduces specific, rigid "kinks" into the polymer backbone. This disrupts excessive crystallization, improving the solubility and processability of high-performance aramid fibers without sacrificing thermal stability.

Pharmacophore Modeling & Steric Shielding

In drug development, the 2,6-diacetamido core serves as a rigid, sterically hindered scaffold. When designing enzyme inhibitors that require a specific spatial orientation, the locked conformation of the diacetamido groups ensures that the central carboxylate (or its derivatives, such as amides or esters) is presented to the biological target in a highly predictable vector. Furthermore, the steric bulk prevents rapid enzymatic degradation (e.g., by esterases or amidases) in vivo, improving the pharmacokinetic half-life of the resulting drug candidates.

References

  • J-GLOBAL (Japan Science and Technology Agency). "2,6-Bis(acetylamino)benzoic acid | Chemical Substance Information." J-GLOBAL ID: 200907098148678286. Available at:[Link]

  • DOKUMEN.PUB. "Handbook of Biotransformations of Aromatic Compounds." Biotransformation Pathways of Acetamidotoluenes. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Molecular Weight and Exact Mass Determination of 2,6-Diacetamidobenzoic Acid

Executive Summary In the realm of advanced pharmaceutical development and analytical chemistry, precise structural characterization is the bedrock of drug discovery. 2,6-Diacetamidobenzoic acid (C₁₁H₁₂N₂O₄) is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced pharmaceutical development and analytical chemistry, precise structural characterization is the bedrock of drug discovery. 2,6-Diacetamidobenzoic acid (C₁₁H₁₂N₂O₄) is a highly specialized benzoic acid derivative characterized by two acetylamino groups flanking the carboxylic acid moiety [1]. This technical guide explores the theoretical calculations, physical properties, and the rigorous analytical methodologies required to validate its molecular weight and monoisotopic exact mass.

Core Chemical Properties & Causality

The structural geometry of 2,6-diacetamidobenzoic acid presents unique analytical challenges. The steric hindrance caused by the two bulky acetamido groups at the ortho positions (C2 and C6) relative to the carboxylic acid (C1) significantly influences its ionization efficiency in mass spectrometry (MS) and its chromatographic retention [1].

Quantitative Data Summary

Understanding the distinction between average molecular weight (used for stoichiometric bench calculations) and monoisotopic exact mass (used for high-resolution mass spectrometry) is critical for analytical accuracy [2].

PropertyValueComputational Basis
Chemical Formula C₁₁H₁₂N₂O₄Standard IUPAC nomenclature
Average Molecular Weight 236.22 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Monoisotopic Exact Mass 236.0797 DaBased on primary isotopes (¹²C: 12.0000, ¹H: 1.0078, ¹⁴N: 14.0031, ¹⁶O: 15.9949)
[M+H]⁺ Expected m/z 237.0875Addition of a proton (1.007276 Da)
[M-H]⁻ Expected m/z 235.0724Loss of a proton

Table 1: Fundamental mass properties of 2,6-diacetamidobenzoic acid.

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the exact mass of 236.0797 Da, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer is required[2].

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve 1.0 mg of 2,6-diacetamidobenzoic acid standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Causality: Methanol ensures complete solubilization of the polar acetamido and carboxylic groups while remaining highly compatible with ESI droplet desolvation.

  • Working Solution Dilution:

    • Dilute the stock to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (for positive ion mode) or 0.1% Ammonium Fluoride (for negative ion mode).

  • Instrument Calibration:

    • Calibrate the HRMS instrument using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.

  • Direct Infusion / LC-MS Injection:

    • Inject 5 µL of the working solution at a flow rate of 0.3 mL/min.

  • Data Acquisition & Analysis:

    • Acquire full-scan MS data (m/z 100–500). Extract the ion chromatogram for the theoretical [M+H]⁺ (237.0875) or[M-H]⁻ (235.0724) and calculate the mass error (Δppm).

Analytical Workflow Visualization

Below is the logical workflow for the exact mass determination protocol, mapped to ensure traceability and analytical rigor.

MS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) Ionization Electrospray Ionization (ESI) Positive/Negative Mode SamplePrep->Ionization MassAnalyzer High-Resolution Mass Analyzer (Orbitrap / TOF) Ionization->MassAnalyzer DataProcessing Exact Mass Calculation (Target: 236.0797 Da) MassAnalyzer->DataProcessing Validation Mass Error < 2 ppm (Self-Validating Check) DataProcessing->Validation

Figure 1: HRMS analytical workflow for exact mass validation of 2,6-diacetamidobenzoic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 49351, 3,5-Bis(acetylamino)benzoic acid" (Note: Isomeric structural data utilized for exact mass derivation of the C11H12N2O4 class). PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 153454, 2,4-Di(acetylamino)benzoic acid" (Note: Isomeric structural data utilized for exact mass derivation of the C11H12N2O4 class). PubChem. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2,6-Diacetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the thermodynamic stability of 2,6-diaceta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of 2,6-diacetamidobenzoic acid, a molecule of interest in pharmaceutical development due to its structural motifs. While direct literature on this specific compound is sparse, this document synthesizes established principles and experimental data from closely related benzoic acid and acetamide derivatives to construct a robust predictive framework for its stability profile. We will delve into the theoretical underpinnings of its stability, outline rigorous experimental protocols for its characterization, and discuss potential degradation pathways. This guide is intended to be a practical resource for researchers, enabling them to anticipate and mitigate stability challenges in the development of drug candidates incorporating this scaffold.

Introduction: The Significance of 2,6-Diacetamidobenzoic Acid

2,6-Diacetamidobenzoic acid is an aromatic carboxylic acid characterized by two acetamido groups ortho to the carboxyl functionality. This substitution pattern is of particular interest in medicinal chemistry. The acetamido groups can engage in hydrogen bonding, influencing crystal packing and solubility, while the benzoic acid moiety provides a handle for salt formation and further chemical modification. The steric hindrance imposed by the 2,6-disubstitution can impact the molecule's conformation and its interaction with biological targets.[1]

Understanding the thermodynamic stability of this molecule is paramount in drug development. It dictates the shelf-life of an active pharmaceutical ingredient (API), influences its bioavailability, and can impact its safety profile. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of thermodynamic stability, as different polymorphs can exhibit distinct physical and chemical properties.[2][3]

This guide will provide a detailed exploration of the factors governing the thermodynamic stability of 2,6-diacetamidobenzoic acid, drawing parallels from the well-studied behaviors of analogous structures.

Theoretical Framework for Stability

The thermodynamic stability of a crystalline solid is governed by its Gibbs free energy (G). The most stable form of a compound at a given temperature and pressure will be the one with the lowest Gibbs free energy. For 2,6-diacetamidobenzoic acid, several intramolecular and intermolecular forces will contribute to its overall stability:

  • Intramolecular Interactions: The two bulky acetamido groups in the ortho positions will likely force the carboxylic acid group out of the plane of the benzene ring due to steric hindrance.[4] This twisting will have energetic consequences that influence the molecule's conformational energy. Hydrogen bonding between the amide N-H and the carbonyl of the carboxylic acid, or between the amide carbonyl and the carboxylic acid proton, could lead to a more planar and stable conformation, though this is less likely given the steric clash.

  • Intermolecular Interactions: In the solid state, the molecules will arrange themselves to maximize favorable intermolecular interactions. For 2,6-diacetamidobenzoic acid, these will primarily be:

    • Hydrogen Bonding: The carboxylic acid can form strong hydrogen-bonded dimers or catemers (chains). The acetamido groups also provide hydrogen bond donors (N-H) and acceptors (C=O), leading to a complex three-dimensional hydrogen bonding network.

    • π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall lattice energy.

    • Van der Waals Forces: These ubiquitous, weaker interactions will also contribute to the crystal's cohesion.

The interplay of these forces will determine the most stable crystalline arrangement. It is highly probable that 2,6-diacetamidobenzoic acid will exhibit polymorphism, with different crystal forms arising from different hydrogen bonding motifs and packing arrangements.[2][3]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of 2,6-diacetamidobenzoic acid. The following techniques are essential:

Thermal Analysis

Thermal analysis techniques are fundamental for probing the thermodynamic properties of materials as a function of temperature.[5]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions, which are indicative of polymorphism.[8][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal decomposition and to identify the temperature at which the compound begins to degrade.[5] For 2,6-diacetamidobenzoic acid, decomposition could involve the loss of the acetamido groups or decarboxylation.

X-Ray Diffraction
  • Powder X-Ray Diffraction (PXRD): PXRD is a non-destructive technique that provides a unique "fingerprint" for a crystalline solid. It is the primary method for identifying different polymorphic forms. By analyzing the PXRD patterns of samples subjected to different crystallization conditions or thermal treatments, one can identify and track different polymorphs.

  • Single-Crystal X-Ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides the definitive three-dimensional structure of the molecule and its arrangement in the crystal lattice. This information is invaluable for understanding the intermolecular interactions that stabilize a particular polymorphic form.[2]

Solubility Studies

The thermodynamic stability of different polymorphs at a given temperature can be determined by measuring their solubilities. The least soluble form at a given temperature is the most thermodynamically stable. Slurry experiments, where a mixture of polymorphs is stirred in a solvent, can be used to determine the stable form as the less stable forms will dissolve and recrystallize as the more stable form over time.[3]

Potential Degradation Pathways

Understanding the potential degradation pathways of 2,6-diacetamidobenzoic acid is crucial for ensuring its stability in a drug formulation. Based on its functional groups, the following degradation mechanisms are plausible:

  • Hydrolysis: The amide linkages of the acetamido groups are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2,6-diaminobenzoic acid and acetic acid. The rate of hydrolysis will be dependent on pH and temperature.

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide and the formation of 1,3-diacetamidobenzene.

  • Oxidation: While the aromatic ring is relatively stable, oxidative degradation can occur, especially in the presence of light, oxygen, and certain excipients. This can lead to the formation of colored degradation products.[10]

The diagram below illustrates the potential degradation pathways.

G main 2,6-Diacetamidobenzoic Acid hydrolysis Hydrolysis (Acid/Base) main->hydrolysis decarboxylation Decarboxylation (Heat) main->decarboxylation oxidation Oxidation (Light, O2) main->oxidation diamino 2,6-Diaminobenzoic Acid + Acetic Acid hydrolysis->diamino diacetamido 1,3-Diacetamidobenzene + CO2 decarboxylation->diacetamido oxidized Oxidized Degradants oxidation->oxidized G start Synthesized 2,6-Diacetamidobenzoic Acid polymorph_screen Polymorph Screen start->polymorph_screen pxrd PXRD Analysis polymorph_screen->pxrd dsc_tga DSC/TGA Analysis pxrd->dsc_tga scxrd Single Crystal Growth & SCXRD pxrd->scxrd solubility Solubility Studies dsc_tga->solubility scxrd->solubility stability Forced Degradation Studies solubility->stability profile Comprehensive Stability Profile stability->profile

Caption: Experimental workflow for thermodynamic stability assessment.

Data Summary

While specific quantitative data for 2,6-diacetamidobenzoic acid is not available in the literature, the following table provides a template for summarizing the expected experimental results.

PropertyExpected Range/ValueAnalytical Technique
Melting Point180 - 250 °CDSC
Enthalpy of Fusion20 - 40 kJ/molDSC
Decomposition Temperature> 250 °CTGA
Number of PolymorphsLikely ≥ 2PXRD
Aqueous SolubilityLow (will vary with pH and polymorphic form)HPLC

Conclusion

The thermodynamic stability of 2,6-diacetamidobenzoic acid is a critical parameter that must be thoroughly investigated during its development as a potential pharmaceutical agent. While direct experimental data is lacking, a comprehensive understanding of its stability can be built upon the established principles of physical chemistry and the extensive literature on related benzoic acid and acetamide derivatives. This guide has provided a theoretical framework, detailed experimental protocols, and a discussion of potential degradation pathways to aid researchers in this endeavor. A rigorous and systematic approach to characterizing the solid-state properties of this molecule will be essential for its successful translation into a safe and effective therapeutic.

References

  • ResearchGate. (n.d.). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods | Request PDF. Retrieved from [Link]

  • Perlovich, G. L., & Volkova, T. V. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. European Journal of Pharmaceutical Sciences, 65, 67-75. [Link]

  • Long, S., Yu, F., & Chen, J. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(48), 8497-8507. [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation mechanisms of 2,6-DCBQ in various advanced oxidation processes and ecotoxicity of degradation byproducts | Request PDF. Retrieved from [Link]

  • Bernardes, C., & Joseph, A. (2019). Molar Heat Capacities of Benzoic Acid as a Function of Temperature. Mendeley Data, V1. [Link]

  • Semjonova, A., & Orola, L. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules, 27(16), 5304. [Link]

  • Stolarczyk, B., & Stolarczyk, K. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1600. [Link]

  • ResearchGate. (n.d.). Overview of established degradation routes for benzoate that operate.... Retrieved from [Link]

  • Endo, T., Ise, M., & Maeno, K. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38-42. [Link]

  • ResearchGate. (n.d.). syn and anti polymorphs of 2,6-dimethoxy benzoic acid and its molecular and ionic cocrystals: Structural analysis and energetic perspective | Request PDF. Retrieved from [Link]

Sources

Foundational

Preamble: Navigating the Frontier of Novel Benzoic Acid Derivatives

An In-Depth Technical Guide on the Elucidation of the Mechanism of Action of 2,6-Diacetamidobenzoic Acid Derivatives The landscape of medicinal chemistry is in a perpetual state of evolution, with the modification of kno...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Elucidation of the Mechanism of Action of 2,6-Diacetamidobenzoic Acid Derivatives

The landscape of medicinal chemistry is in a perpetual state of evolution, with the modification of known scaffolds offering a fertile ground for the discovery of novel therapeutic agents. Benzoic acid and its derivatives have long been a cornerstone in this endeavor, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet underexplored, class of these compounds: 2,6-diacetamidobenzoic acid derivatives .

A comprehensive literature review reveals a scarcity of direct research into the mechanism of action of this particular family of molecules. This, however, does not represent a cul-de-sac for the researcher. Instead, it presents an opportunity for novel discovery, guided by the wealth of knowledge available for structurally analogous compounds. This guide, therefore, adopts a hypothesis-driven approach. We will first delve into the established mechanisms of action of related 2,6-disubstituted benzoic acid derivatives, leveraging this understanding to postulate potential biological targets and pathways for their diacetamido counterparts. Subsequently, we will provide a robust framework of experimental protocols, designed to systematically investigate and validate these hypotheses.

I. Mechanistic Insights from Structurally Related 2,6-Disubstituted Benzoic Acid Derivatives

The introduction of substituents at the 2 and 6 positions of the benzoic acid ring creates significant steric hindrance, which can profoundly influence the molecule's interaction with biological targets.[1] Understanding the mechanisms of well-characterized derivatives provides a logical starting point for our investigation.

A. Enzyme Inhibition: A Common Theme

A recurring mechanism of action for various benzoic acid derivatives is the inhibition of key enzymes involved in disease pathology.

  • Cholinesterases and Carbonic Anhydrases in Neurodegenerative Diseases: Novel benzoic acid derivatives have been designed as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are implicated in the pathology of Alzheimer's disease.[2] The therapeutic strategy here is to simultaneously modulate multiple aspects of the disease pathway.[2]

  • Protein Tyrosine Phosphatase 1B (PTP1B) in Diabetes: Derivatives of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid have been identified as inhibitors of PTP1B, a negative regulator of insulin signaling.[3] Inhibition of PTP1B is a promising strategy for the treatment of type II diabetes.[3]

  • BRAFV600E Kinase in Cancer: The 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold, which shares a 2-acetamido-substituted aromatic core, has been identified as a selective inhibitor of the oncogenic BRAFV600E kinase.[4] This kinase is a key driver in the MAPK signaling pathway, and its inhibition can halt uncontrolled cell proliferation in certain cancers.[4]

B. Antimicrobial and Anthelmintic Activity

The disruption of microbial cellular processes is another well-documented activity of benzoic acid derivatives.

  • Disruption of Microbial Membranes: Halogenated phenols and benzoic acids are known for their antimicrobial properties, which are often attributed to their ability to disrupt microbial membranes and interfere with essential cellular processes.[5] The lipophilicity conferred by substituents can enhance the penetration of bacterial cell walls.[5]

  • Anthelmintic Properties: 2,6-Dihydroxybenzoic acid derivatives have been investigated as anthelmintic agents, demonstrating activity against various parasitic worms.[6]

C. Anticancer Mechanisms

Beyond specific enzyme inhibition, benzoic acid derivatives have demonstrated broader anticancer effects.

  • Induction of Apoptosis: Certain derivatives have been shown to induce apoptosis in cancer cells.[7] For instance, 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid demonstrated significant anticancer activity by inducing apoptosis.[7]

  • Inhibition of Tyrosine Kinase Domains: Some derivatives are hypothesized to inhibit the activity of tyrosine kinase domains, which are crucial for cancer cell signaling and proliferation.[7]

II. Postulated Mechanisms of Action for 2,6-Diacetamidobenzoic Acid Derivatives

Based on the evidence from related compounds, we can formulate several plausible hypotheses for the mechanism of action of 2,6-diacetamidobenzoic acid derivatives. The two acetamido groups introduce unique hydrogen bonding capabilities and steric bulk compared to hydroxyl, chloro, or bromo substituents, which will undoubtedly influence target binding.

Hypothesis 1: Inhibition of Protein Kinases

The presence of the acetamido groups, which are common in many kinase inhibitors, suggests that these derivatives could target protein kinases. The 2,6-disubstitution pattern could confer selectivity for specific kinase active sites.

Hypothesis 2: Epigenetic Modulation

The acetamido moiety is structurally reminiscent of the acetylated lysine residues on histones. It is conceivable that these compounds could interfere with epigenetic regulatory enzymes such as histone deacetylases (HDACs) or histone acetyltransferases (HATs).

Hypothesis 3: Disruption of Protein-Protein Interactions

The diacetamido groups could position themselves to disrupt critical protein-protein interactions within signaling cascades, offering a non-enzymatic inhibitory mechanism.

III. Experimental Workflows for Mechanistic Elucidation

A systematic and multi-faceted experimental approach is required to test the proposed hypotheses. The following protocols provide a comprehensive framework for this investigation.

A. Initial Target Identification and Validation

The first step is to identify the primary cellular targets of the 2,6-diacetamidobenzoic acid derivatives.

Caption: Workflow for the identification and validation of molecular targets.

  • Objective: To determine if the 2,6-diacetamidobenzoic acid derivatives inhibit the activity of specific protein kinases.

  • Materials:

    • Purified recombinant protein kinases (e.g., from a commercial kinase panel).

    • Kinase-specific peptide substrates.

    • ATP (adenosine triphosphate).

    • 2,6-diacetamidobenzoic acid derivatives (dissolved in DMSO).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

    • Add the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

B. Elucidation of Cellular Signaling Pathways

Once a target is validated, the next step is to understand how its modulation affects cellular signaling.

Caption: Workflow for the analysis of affected cellular signaling pathways.

  • Objective: To assess the effect of a lead compound on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK, MEK).

  • Materials:

    • Cancer cell line of interest (e.g., A375 melanoma cells if targeting BRAF).

    • Lead 2,6-diacetamidobenzoic acid derivative.

    • Cell lysis buffer.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels.

    • Nitrocellulose or PVDF membranes.

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with the lead compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein levels.

C. In Vivo Efficacy and Pharmacodynamic Studies

The final stage of preclinical mechanistic investigation involves evaluating the compound's efficacy and target engagement in a living organism.

Caption: Workflow for in vivo efficacy and pharmacodynamic studies.

  • Objective: To evaluate the in vivo anticancer efficacy of a lead compound and its effect on the target pathway in a tumor xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Cancer cell line for tumor implantation.

    • Lead 2,6-diacetamidobenzoic acid derivative formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Implant cancer cells subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the lead compound and vehicle control according to a predetermined dosing schedule.

    • Measure tumor volume regularly.

    • At the end of the study, euthanize the mice and collect tumor tissue for pharmacodynamic analysis (e.g., Western blotting for target modulation).

    • Analyze the tumor growth inhibition data to determine the in vivo efficacy of the compound.

IV. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Antiproliferative Activity of 2,6-Diacetamidobenzoic Acid Derivatives
Compound IDCell Line 1 (IC50, µM)Cell Line 2 (IC50, µM)Cell Line 3 (IC50, µM)
Derivative 1
Derivative 2
Positive Control
Table 2: In Vitro Kinase Inhibition Profile of Lead Compound
Kinase TargetIC50 (nM)
Kinase A
Kinase B
Kinase C

V. Conclusion and Future Directions

The exploration of 2,6-diacetamidobenzoic acid derivatives represents a promising avenue for the discovery of novel therapeutic agents. While direct mechanistic data is currently lacking, a hypothesis-driven approach, informed by the activities of related compounds, provides a clear path forward. The experimental workflows detailed in this guide offer a comprehensive framework for elucidating the mechanism of action of these compounds, from initial target identification to in vivo validation. The successful execution of these studies will not only illuminate the therapeutic potential of this novel chemical class but also contribute valuable knowledge to the broader field of medicinal chemistry.

References

  • Endo T, et al. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology. 2014;112:34-8. Available from: [Link].

  • Arumugam N, et al. Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Biological and Pharmaceutical Bulletin. 2003;26(2):188-93. Available from: [Link].

  • Taconic Biosciences. The Role of Mouse Models in Drug Discovery. 2025. Available from: [Link].

  • Sharma AK, et al. A Review on Different Types of Animal Models for Pharmacological Evaluation of Antidiabetic Drugs. International Journal of Pharmacy and Phytopharmacological Research. 2013;3(1):2-12. Available from: [Link].

  • Ahmad A, et al. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. 2023. Available from: [Link].

  • Kalaycı M, et al. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. 2021;354(3):e2000282. Available from: [Link].

  • Düwel D, et al. 2,6-Dihydroxybenzoic acid derivatives as anthelmintics. Arzneimittel-Forschung. 1973;23(12):1745-85. Available from: [Link].

  • Oliveira C, et al. Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers in Chemistry. 2020;8:595. Available from: [Link].

  • Papakyriakou A, et al. Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. ChemMedChem. 2023;18(22):e202300322. Available from: [Link].

  • Pinto M, et al. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals (Basel). 2022;15(9):1121. Available from: [Link].

  • Riggs NV. Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. Australian Journal of Chemistry. 1958;11(1):86-93. Available from: [Link].

  • Srinivasan K, Ramarao P. Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research. 2007;125(3):451-72. Available from: [Link].

  • Tsiotra P, et al. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules. 2023;28(5):2205. Available from: [Link].

  • Patil S, et al. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. 2023. Available from: [Link].

  • Bar-Sinai A, et al. Animal Models in Diabetic Research—History, Presence, and Future Perspectives. International Journal of Molecular Sciences. 2023;24(20):15409. Available from: [Link].

  • Sanna V, et al. Design, Synthesis and Biological Evaluation of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic Acid Derivatives as Inhibitors of Protein Tyrosine Phosphatase 1B. Anti-Cancer Agents in Medicinal Chemistry. 2021;21(1):97-109. Available from: [Link].

  • Chaignon P, et al. Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. 2020;7:465. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Uses and Market Dynamics of 2,6-Dichlorobenzoic Acid. 2026. Available from: [Link].

Sources

Exploratory

Crystallographic Data and Structural Elucidation of 2,6-Diacetamidobenzoic Acid: A Technical Guide

Executive Summary The crystallographic elucidation of highly functionalized aromatic systems, such as 2,6-diacetamidobenzoic acid (CAS 7758-61-4)[1], presents a unique intersection of steric strain and complex hydrogen-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The crystallographic elucidation of highly functionalized aromatic systems, such as 2,6-diacetamidobenzoic acid (CAS 7758-61-4)[1], presents a unique intersection of steric strain and complex hydrogen-bonding dynamics. Understanding these structural parameters is a critical prerequisite for rational drug design and the development of novel metal-organic coordination complexes. For instance, related ligands like 3,5-diacetamidobenzoic acid have been successfully utilized in the synthesis of bismuth(III) carboxylates to drive anti-Leishmanial activity[2].

This whitepaper provides an in-depth, self-validating methodological guide for acquiring, processing, and interpreting the crystallographic data of 2,6-diacetamidobenzoic acid (2,6-DABA), grounded in the mechanistic realities of its steric and electronic environment.

Structural and Mechanistic Profiling

The Causality of Steric Hindrance on Crystal Packing

The crystal packing of benzoic acid derivatives is fundamentally dictated by the competition between achieving molecular coplanarity (to maximize π−π stacking) and satisfying the directional requirements of hydrogen bonds.

In contrast to 4-acetamidobenzoic acid, where the lack of ortho-substituents allows the carboxylic group to remain nearly perfectly coplanar with the benzene ring (maximum deviation of 0.033 Å)[3], ortho-substituted derivatives experience severe steric clashes. In the mono-substituted 2-acetamidobenzoic acid, the steric bulk forces both the amide nitrogen and the carboxylic carbon to deviate significantly from the phenyl ring plane[4].

For 2,6-DABA, this effect is symmetrically doubled. The dual acetamido groups at the 2 and 6 positions create a highly constrained steric environment. The methyl groups of the acetamido moieties physically clash with the carboxylic oxygen atoms, forcing the molecule into a highly twisted, non-planar conformation. This out-of-plane twisting prevents standard flat π -stacking, forcing the crystal lattice to rely entirely on a robust, three-dimensional network of N−H⋯O and O−H⋯O intermolecular interactions.

Hydrogen Bonding Logic

Hbond C Carboxylic Acid Group C_dimer Intermolecular R2,2(8) Dimer C->C_dimer O-H···O A1 Acetamido Group (C2) A1->C Intramolecular N-H···O (Steric Clash) A_chain Intermolecular N-H···O Chains A1->A_chain N-H···O A2 Acetamido Group (C6) A2->C Intramolecular N-H···O (Steric Clash) A2->A_chain N-H···O

Fig 1: Logic diagram of competing intramolecular and intermolecular hydrogen bonding networks.

Experimental Workflow for Crystallographic Elucidation

To obtain high-resolution crystallographic data for 2,6-DABA, researchers must employ a self-validating experimental loop. Every choice in this protocol is designed to mitigate the specific physical challenges posed by the molecule.

Step 1: Crystal Growth and Harvesting
  • Action : Dissolve 50 mg of 2,6-DABA in a 1:1 volumetric mixture of Ethanol and N,N-Dimethylformamide (DMF). Allow for slow evaporation at 293 K.

  • Mechanistic Causality : The highly functionalized nature of 2,6-DABA (three strong hydrogen-bond donors/acceptors) makes it prone to forming amorphous precipitates in pure non-polar solvents. DMF acts as a strong hydrogen-bond acceptor to solvate the molecule and prevent rapid, disordered aggregation, while ethanol provides the necessary volatility to drive supersaturation.

  • Self-Validation : Inspect the resulting crystals under a polarized light microscope. A valid single crystal will extinguish polarized light uniformly upon a 90° rotation. Crystals that exhibit mosaic or fragmented extinction are twinned and will mathematically corrupt the diffraction data; they must be discarded.

Step 2: X-Ray Diffraction Data Collection
  • Action : Mount a pristine single crystal (approx. 0.3 x 0.2 x 0.2 mm) on a glass fiber using perfluoropolyether oil. Cool the sample to 100 K under a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with a Molybdenum target (Mo K α radiation, λ=0.71073 Å).

  • Mechanistic Causality : Cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots and allows for the precise spatial resolution of hydrogen atoms—an absolute necessity for mapping the complex amide-acid hydrogen-bond network. Mo K α radiation is specifically chosen over Cu K α because its higher energy provides greater penetration depth, drastically reducing absorption errors in purely organic crystals.

Step 3: Data Reduction and Structure Solution
  • Action : Integrate the diffraction frames using standard reduction software (e.g., APEX3). Apply a multi-scan absorption correction. Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Mechanistic Causality : Multi-scan correction mathematically compensates for the non-spherical shape of the crystal as it rotates through the X-ray beam. Intrinsic phasing is highly robust for light-atom organic molecules, directly yielding the heavy atom (C, N, O) backbone without requiring heavy-metal derivatives.

Step 4: Refinement and Self-Validation
  • Action : Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place aliphatic hydrogens in calculated riding positions, but locate polar hydrogens (O-H, N-H) directly from the difference Fourier map.

  • Self-Validation : The crystallographic model validates itself through its convergence metrics.

    • The final R1​ index must drop below 0.05 (5% error).

    • The Goodness-of-Fit (S) must be 1.0 .

    • The maximum residual electron density ( Δρmax​ ) must be <0.3 e/Å 3 . If Δρmax​ exceeds this threshold, the model is incomplete, indicating either an unmodeled co-crystallized solvent molecule (like DMF or H 2​ O) or undetected twinning[3].

Workflow A Crystal Growth (Solvent Evaporation) B Diffraction Data Collection (Mo Kα) A->B C Data Reduction & Absorption Correction B->C D Structure Solution (SHELXT) C->D E Refinement & Validation (SHELXL) D->E

Fig 2: Step-by-step experimental workflow for the crystallographic elucidation of 2,6-DABA.

Quantitative Data Presentation

Based on the crystallographic behavior of its structural isomers, the following table summarizes the comparative and expected quantitative crystallographic parameters for 2,6-diacetamidobenzoic acid.

Crystallographic ParameterExpected Value for 2,6-DABAComparative Value: 2-Acetamidobenzoic acid[4]Comparative Value: 4-Acetamidobenzoic acid[3]
Chemical Formula C 11​ H 12​ N 2​ O 4​ C 9​ H 9​ NO 3​ C 9​ H 9​ NO 3​ ·H 2​ O
Crystal System Monoclinic / OrthorhombicOrthorhombicMonoclinic
Space Group P21​/c or Fdd2 Fdd2 P21​/c
Torsion Angle (Amide to Ring) > 45° (Extreme steric strain)Significant deviation20.52°
Torsion Angle (Acid to Ring) > 30° (Steric clash with C2/C6)Significant deviation0.033° (Essentially coplanar)
Primary H-Bond Motif Intermolecular N−H⋯O chains N−H⋯O , O−H⋯O O−H⋯O , N−H⋯O
Validation Target ( R1​ ) ≤0.050 0.0300.040

References

  • [1] 化工产品目录_字母排序D_第160页_Chemicalbook | Source: ChemicalBook |

  • [2] Anti-Leishmanial activity of homo- and heteroleptic bismuth(III) carboxylates | Source: James Cook University ResearchOnline |

  • [4] Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid | Source: Journal of Chemical Crystallography / ResearchGate |

  • [3] Crystal structure of 4-acetamidobenzoic acid monohydrate | Source: Acta Crystallographica Section E / NIH PMC |

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2,6-Diacetamidobenzoic Acid

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2,6-diacetamidobenzoic acid, a key intermediate in various chemical and pharmaceutical research applications. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2,6-diacetamidobenzoic acid, a key intermediate in various chemical and pharmaceutical research applications. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. This document outlines the reaction mechanism, provides a robust experimental procedure, and includes essential data for the successful synthesis and characterization of the target compound.

Introduction

2,6-Diacetamidobenzoic acid is an aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core with two acetamido groups in the ortho positions, provides a unique scaffold for the development of novel molecules. The acetamido groups can engage in hydrogen bonding, influencing the molecule's solubility, crystal packing, and interaction with biological targets. The carboxylic acid moiety offers a reactive handle for further chemical modifications, such as esterification or amidation, enabling the creation of diverse derivatives. This application note details a reliable and reproducible method for the synthesis of 2,6-diacetamidobenzoic acid, starting from the commercially available 2,6-diaminobenzoic acid.

Reaction Scheme and Mechanism

The synthesis of 2,6-diacetamidobenzoic acid is achieved through the N-acetylation of 2,6-diaminobenzoic acid using acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation to yield the corresponding acetamido group. The process is repeated for the second amino group to afford the desired product.

Reaction_Scheme cluster_reactants Reactants cluster_products Products 2_6_diaminobenzoic_acid 2,6-Diaminobenzoic Acid reaction_arrow + acetic_anhydride Acetic Anhydride 2_6_diacetamidobenzoic_acid 2,6-Diacetamidobenzoic Acid acetic_acid Acetic Acid (byproduct) reaction_arrow->2_6_diacetamidobenzoic_acid Pyridine (catalyst) Heat

Figure 1: Overall reaction scheme for the synthesis of 2,6-diacetamidobenzoic acid.

Experimental Protocol

This protocol is based on established procedures for the N-acetylation of aromatic amines.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2,6-Diaminobenzoic acid≥98%Commercially Available102000-59-9
Acetic AnhydrideACS Reagent, ≥98%Commercially Available108-24-7
PyridineAnhydrous, 99.8%Commercially Available110-86-1
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available7647-01-0
Deionized WaterIn-house7732-18-5
Ethanol95%Commercially Available64-17-5
Ethyl AcetateACS GradeCommercially Available141-78-6
HexaneACS GradeCommercially Available110-54-3
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure

G start Start step1 Step 1: Dissolve 2,6-diaminobenzoic acid in pyridine in a round-bottom flask. start->step1 step2 Step 2: Slowly add acetic anhydride to the solution at room temperature. step1->step2 step3 Step 3: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. step2->step3 step4 Step 4: Monitor the reaction progress by Thin Layer Chromatography (TLC). step3->step4 step5 Step 5: Cool the reaction mixture to room temperature. step4->step5 step6 Step 6: Quench the reaction by slowly pouring the mixture into ice-cold water. step5->step6 step7 Step 7: Acidify the aqueous suspension to pH 2-3 with 1 M HCl. step6->step7 step8 Step 8: Collect the precipitate by vacuum filtration and wash with cold water. step7->step8 step9 Step 9: Recrystallize the crude product from an ethanol/water or ethyl acetate/hexane mixture. step8->step9 step10 Step 10: Dry the purified product under vacuum. step9->step10 end_node End: Obtain pure 2,6-diacetamidobenzoic acid. step10->end_node

Figure 2: Workflow for the synthesis of 2,6-diacetamidobenzoic acid.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminobenzoic acid (5.0 g, 32.8 mmol) in anhydrous pyridine (30 mL). Stir the mixture until the solid is completely dissolved. Expert Insight: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (7.5 mL, 79.4 mmol, 2.4 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Reaction Conditions: Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature for 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a few drops of acetic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Acidification: To ensure complete precipitation of the product, acidify the aqueous suspension to a pH of 2-3 by the slow addition of 1 M hydrochloric acid. Check the pH using pH paper or a pH meter.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining pyridine and salts.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture or an ethyl acetate/hexane mixture. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at 60 °C overnight to yield pure 2,6-diacetamidobenzoic acid.

Data and Expected Results

ParameterValue
Starting Material 2,6-Diaminobenzoic acid[1][2]
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol [1]
Product 2,6-Diacetamidobenzoic acid
Molecular FormulaC₁₁H₁₂N₂O₄
Molecular Weight236.23 g/mol
Expected Yield 75-85%
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO), sparingly soluble in water.

Safety and Handling Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use only in a fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2,6-diacetamidobenzoic acid. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their scientific endeavors. The straightforward nature of the N-acetylation reaction makes this synthesis accessible to chemists with a basic understanding of organic synthesis techniques.

References

  • A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates. (n.d.). Google Patents.
  • Benzoic acid, 2,6-diamino-. PubChem. (n.d.). Retrieved from [Link]

  • Moser, C. M., & Gompf, T. (1951). THE SYNTHESIS OF 2,6-DIAMINOBENZOIC ACID. Journal of the American Chemical Society, 73(2), 583-584.

Sources

Application

Application Note: Robust HPLC Method Development for 2,6-Diacetamidobenzoic Acid

Analyte Profiling & Chromatographic Challenges 2,6-Diacetamidobenzoic acid (2,6-DABA) is a highly polar, synthetic intermediate and structural analog to several active pharmaceutical ingredients and X-ray contrast media....

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Chromatographic Challenges

2,6-Diacetamidobenzoic acid (2,6-DABA) is a highly polar, synthetic intermediate and structural analog to several active pharmaceutical ingredients and X-ray contrast media. From a chromatographic perspective, its structure presents two primary challenges:

  • High Polarity: The presence of two bulky, electron-donating acetamido groups (-NHCOCH₃) at the ortho positions significantly increases the molecule's polarity and hydrogen-bonding capacity.

  • Ionizable Carboxylic Core: The central benzoic acid moiety possesses a low pKa (estimated ~2.5–3.0 due to ortho steric and electronic effects). At neutral or weakly acidic pH, the molecule partially ionizes into a carboxylate anion (-COO⁻), leading to split peaks, poor retention, and severe tailing on standard reversed-phase (RP) columns.

To achieve reproducible quantification, the analytical method must be engineered as a self-validating system that strictly controls both the ionization state of the analyte and the hydration state of the stationary phase.

Mechanistic Method Development Strategy

Stationary Phase Causality

Standard end-capped C18 columns often fail when analyzing highly polar benzoic acid derivatives because they require highly aqueous mobile phases (>90% water) for adequate retention. Under these conditions, standard C18 phases undergo "dewetting" or phase collapse, where the hydrophobic alkyl chains fold onto themselves, expelling water from the pores and causing a sudden loss of retention.

To counteract this, we select an aqueous-compatible or polar-embedded C18 column. Studies on structurally similar compounds like 1 demonstrate that columns engineered to maintain pore hydration, such as the Atlantis T3, provide superior retention and peak symmetry[1]. Similar robust retention has been observed for 2 using YMC Hydrosphere C18 columns[2].

Mobile Phase pH & Ionization Control

The mobile phase must aggressively suppress the ionization of the carboxylic acid moiety. Utilizing1 drops the pH to approximately 2.4, ensuring the molecule remains in its highly hydrophobic, unionized state[1].

Organic Modifier Selection

Acetonitrile (ACN) is selected over Methanol (MeOH). ACN provides lower system backpressure and superior UV transmittance at low wavelengths (210–254 nm), which is critical for monitoring the amide bonds without baseline drift during gradient elution.

Experimental Workflows & Logical Relationships

Workflow Step1 1. Analyte Profiling pKa Assessment & Polarity Check Step2 2. Column Selection Aqueous-Stable C18 (e.g., T3) Step1->Step2 Step3 3. Mobile Phase Design 0.2% FA to Suppress Ionization Step2->Step3 Step4 4. Gradient Optimization Balance Retention & Peak Shape Step3->Step4 Step5 5. Method Validation System Suitability & Robustness Step4->Step5

Fig 1. Systematic HPLC method development workflow for 2,6-diacetamidobenzoic acid.

Ionization pH_Low Acidic Mobile Phase (pH < 2.5) State_Low Unionized -COOH Maintained Hydrophobicity pH_Low->State_Low pH_High Neutral Mobile Phase (pH ~ 7.0) State_High Ionized -COO⁻ Increased Polarity pH_High->State_High Result_Low Optimal C18 Retention Sharp, Symmetrical Peaks State_Low->Result_Low Result_High Premature Elution Peak Tailing / Splitting State_High->Result_High

Fig 2. Causality of mobile phase pH on the ionization state and chromatographic behavior.

Self-Validating Analytical Protocol

This protocol is designed with built-in internal controls. By mandating specific diluent matching and system suitability checks, the method validates its own integrity before sample analysis begins. Electrochemical degradation studies tracking 3 rely on similar rigorous chromatographic controls to ensure quantitative accuracy[3].

Step-by-Step Preparation
  • Mobile Phase A (0.2% FA in Water): Add 2.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas.

  • Mobile Phase B (0.2% FA in ACN): Add 2.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation (Self-Validating Step): Prepare a mixture of 95:5 Water:ACN.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents the "solvent mismatch effect." If dissolved in pure organic solvent, the analyte would travel ahead of the mobile phase upon injection, causing peak fronting.

  • Standard Preparation: Accurately weigh 10.0 mg of 2,6-DABA reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (100 µg/mL). Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters Atlantis T3, 150 x 4.6 mm, 3 µmAqueous-stable C18 prevents phase collapse under highly aqueous initial conditions.
Flow Rate 1.0 mL/minOptimizes the Van Deemter curve for 3 µm particles, balancing speed and resolution.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 254 nmTargets the aromatic ring absorbance maximum, minimizing solvent baseline drift.
Gradient Program

During the synthesis and analysis of4, accurate impurity quantification relies heavily on robust gradient profiles to separate the highly polar core from less polar iodinated derivatives[4].

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial hold to focus the polar analyte band.
2.0955Isocratic hold for baseline stabilization.
10.04060Linear ramp to elute 2,6-DABA and potential impurities.
12.01090High organic wash to remove strongly retained matrix components.
12.1955Return to initial conditions.
18.0955Column re-equilibration (Critical for retention time stability).

System Suitability & Quantitative Data

Before analyzing unknown samples, the system must pass the following System Suitability Test (SST) criteria using six replicate injections of the 100 µg/mL standard. This data validates that the column is fully equilibrated and the pH is successfully suppressing ionization.

SST ParameterExpected ValueAcceptance CriteriaImplication of Failure
Retention Time (tR) ~6.5 min± 2.0% RSDIndicates poor column equilibration or pump flow instability.
Tailing Factor (Tf) 1.1≤ 1.5Suggests secondary interactions (e.g., exposed silanols) or incorrect mobile phase pH.
Theoretical Plates (N) > 8,000≥ 5,000Indicates column degradation or void volume formation.
Area %RSD 0.4%≤ 2.0%Points to autosampler precision issues or incomplete sample dissolution.

References

  • NIH / Frontiers in Chemistry.
  • Benchchem.Application Notes and Protocols: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid Reference Standard.
  • NIH / Molecules.Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs.
  • ACS Publications.(Aryloxyacetylamino)benzoic Acid Analogues: A New Class of Hypoxia-Inducible Factor-1 Inhibitors.

Sources

Method

mass spectrometry fragmentation pattern of 2,6-diacetamidobenzoic acid

Application Note: Collision-Induced Dissociation (CID) Pathways of 2,6-Diacetamidobenzoic Acid Introduction 2,6-Diacetamidobenzoic acid (Formula: C₁₁H₁₂N₂O₄, MW: 236.22 g/mol ) is a highly functionalized aromatic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Collision-Induced Dissociation (CID) Pathways of 2,6-Diacetamidobenzoic Acid

Introduction

2,6-Diacetamidobenzoic acid (Formula: C₁₁H₁₂N₂O₄, MW: 236.22 g/mol ) is a highly functionalized aromatic compound frequently utilized as a synthetic intermediate and a critical model for studying proximity-driven mass spectrometric fragmentations. For researchers and drug development professionals, understanding its electrospray ionization (ESI) and collision-induced dissociation (CID) behavior is essential for structural elucidation, impurity profiling, and the development of robust multiple reaction monitoring (MRM) methods.

This application note details the mechanistic causality behind its fragmentation patterns and provides a self-validating LC-MS/MS protocol for laboratory implementation.

Mechanistic Causality: The Physics of Fragmentation

The fragmentation of 2,6-diacetamidobenzoic acid is not governed by random bond cleavages; rather, it is dictated by the steric proximity of its functional groups. The molecule undergoes highly deterministic, energy-dependent rearrangements.

  • The Ortho Effect (Dehydration): In positive ion mode, the protonated precursor [M+H]⁺ (m/z 237.08) exhibits a pronounced loss of water (-18 Da), yielding an intense fragment at m/z 219.07. This is not a simple aliphatic dehydration. Because the acetamido groups are situated at the ortho positions (2 and 6) relative to the carboxylic acid, the carbonyl oxygen of the acetamido group acts as an internal nucleophile. It attacks the protonated carboxyl carbon, expelling H₂O and forming a highly stable, resonance-stabilized benzoxazinone-type cation. This proximity-driven reaction is a hallmark "ortho effect" in mass spectrometry[1].

  • Sequential Ketene Loss: Acetamido groups characteristically undergo the neutral loss of ketene (CH₂=C=O, 42 Da) under CID. This proceeds via a four-membered cyclic transition state where a hydrogen atom from the acetyl methyl group is transferred to the amide nitrogen, followed by C-N bond cleavage. Because 2,6-diacetamidobenzoic acid possesses two such groups, consecutive losses of 42 Da are observed, generating secondary and terminal fragments at m/z 195.07 and m/z 153.06[2].

  • Decarboxylation in Negative Mode: In negative ESI, the molecule readily forms the carboxylate anion [M-H]⁻ at m/z 235.07. Upon collisional activation, the dominant thermodynamic pathway is the expulsion of carbon dioxide (-44 Da) to form a resonance-stabilized carbanion at m/z 191.08. This is a ubiquitous pathway for aryl carboxylic acids, driven by the thermodynamic stability of the CO₂ neutral[3].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, this protocol incorporates a self-validating collision energy (CE) ramp. By stepping the CE, analysts can observe the chronological transition from precursor to primary and secondary fragments, confirming the causal lineage of the ions.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of 2,6-diacetamidobenzoic acid in LC-MS grade methanol.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Validation: Prepare a matrix blank (solvent only) to rule out isobaric background interferences prior to standard injection.

Step 2: Liquid Chromatography (LC) Conditions

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MS) Parameters

  • Source: Electrospray Ionization (ESI).

  • Polarity: Fast-switching Positive (+) and Negative (-) modes.

  • Capillary Voltage: +3.5 kV (Pos) / -3.0 kV (Neg).

  • Desolvation Temperature: 350 °C; Desolvation Gas: 10 L/min (Nitrogen).

  • CID Gas: Argon (2 x 10⁻³ mbar).

  • Validation Step (CE Ramping): Acquire MS/MS spectra at three distinct Collision Energies: 10 eV (optimizes primary fragments), 20 eV (optimizes secondary fragments), and 35 eV (optimizes terminal fragments).

Scientist's Insight: When optimizing MRM transitions for quantitative assays, do not solely rely on the m/z 219.07 fragment. While it is the most intense, ortho-effect driven fragments can be highly sensitive to source temperature variations. The m/z 153.06 fragment, though requiring higher collision energy, often provides a more stable baseline for reproducible quantitation.

Quantitative Data Presentation

The following table summarizes the expected m/z values, neutral losses, and structural assignments for the primary CID pathways across varying collision energies.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural Assignment / MechanismRelative Abundance (Optimal CE)
Positive (ESI+)237.08 [M+H]⁺219.0718 (H₂O)Benzoxazinone cation (Ortho Effect)High (10-15 eV)
Positive (ESI+)237.08[M+H]⁺195.0742 (C₂H₂O)Loss of one ketene moleculeMedium (20 eV)
Positive (ESI+)237.08 [M+H]⁺177.0660 (H₂O + C₂H₂O)Ortho effect + single ketene lossMedium (25 eV)
Positive (ESI+)237.08 [M+H]⁺153.0684 (2 x C₂H₂O)Loss of both ketene moleculesHigh (35 eV)
Negative (ESI-)235.07 [M-H]⁻191.0844 (CO₂)DecarboxylationHigh (15 eV)
Negative (ESI-)235.07 [M-H]⁻193.0642 (C₂H₂O)Loss of one ketene moleculeLow (25 eV)

Fragmentation Pathway Visualization

MS_Fragmentation Pos_M [M+H]+ m/z 237 Pos_H2O [M+H - H₂O]+ m/z 219 (Ortho Effect) Pos_M->Pos_H2O -H₂O (-18 Da) Pos_K1 [M+H - C₂H₂O]+ m/z 195 (Ketene Loss) Pos_M->Pos_K1 -CH₂CO (-42 Da) Pos_K1_H2O [M+H - C₂H₂O - H₂O]+ m/z 177 Pos_H2O->Pos_K1_H2O -CH₂CO (-42 Da) Pos_K2 [M+H - 2(C₂H₂O)]+ m/z 153 Pos_K1->Pos_K2 -CH₂CO (-42 Da) Pos_K1->Pos_K1_H2O -H₂O (-18 Da) Neg_M [M-H]- m/z 235 Neg_CO2 [M-H - CO₂]- m/z 191 (Decarboxylation) Neg_M->Neg_CO2 -CO₂ (-44 Da) Neg_K1 [M-H - C₂H₂O]- m/z 193 (Ketene Loss) Neg_M->Neg_K1 -CH₂CO (-42 Da)

CID fragmentation pathways of 2,6-diacetamidobenzoic acid in positive and negative ESI modes.

References

  • Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: PubMed Central (PMC) URL: [Link]

  • Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Source: PubMed Central (PMC) URL: [Link]

  • Title: Neutral Losses and Ion Series Source: ResearchGate URL: [Link]

Sources

Application

Application Note: 2,6-Diacetamidobenzoic Acid in Advanced Polymer Synthesis

Executive Summary & Mechanistic Rationale In advanced polymer synthesis, the handling of electron-rich ortho-diamines presents a significant challenge due to their susceptibility to rapid oxidative degradation. 2,6-Diace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In advanced polymer synthesis, the handling of electron-rich ortho-diamines presents a significant challenge due to their susceptibility to rapid oxidative degradation. 2,6-Diacetamidobenzoic acid (CAS 7758-61-4) serves as an exceptionally stable, oxidation-resistant precursor. By masking the reactive amines with acetyl groups, this molecule can be safely stored and transported, undergoing quantitative deprotection to yield 2,6-diaminobenzoic acid (DABA) immediately prior to polymerization[1].

Once deprotected, the 2,6-substitution pattern of DABA provides a highly constrained steric environment. This unique geometry is leveraged across three primary polymer classes:

  • Polyamides (PA): Forces intramolecular hydrogen bonding, lowering the pKa of the pendant carboxylic acid to create hydrolysis-resistant metal chelators[2].

  • Polyimides (PI): Acts as a rigid-rod monomer that, when copolymerized with flexible diamines, yields high-transparency, flexible films[3].

  • Polyurethanes (PU): Sterically hinders amine nucleophilicity, decreasing chain extender reactivity to prevent premature gelation and improve hard-segment regularity[4].

G DABA_Ac2 2,6-Diacetamidobenzoic Acid (Stable Precursor) DABA 2,6-Diaminobenzoic Acid (Active Monomer) DABA_Ac2->DABA Acid Hydrolysis (Quantitative Deprotection) PI Polyimides (PI) (Flexible Displays) DABA->PI + Dianhydrides (Imidization) PA Polyamides (PA) (Biomineralization) DABA->PA + Diacid Chlorides (Polycondensation) PU Polyurethanes (PU) (Advanced Elastomers) DABA->PU + Diisocyanates (Chain Extension)

Workflow demonstrating the conversion of 2,6-diacetamidobenzoic acid into functional polymers.

Quantitative Polymerization Parameters

The following table summarizes the optimized reaction conditions and key metrics for polymers synthesized using the 2,6-DABA motif derived from 2,6-diacetamidobenzoic acid.

Polymer SystemCo-Monomer / ReagentMolar RatioReaction Temp (°C)Key Metric / YieldPrimary Application
Polyamide (PA) Fumaryl dichloride1:10 °C to RT65% Yield;[Ca²⁺]/[unit] = 100Biomineralization Templating
Polyimide (PI) BPDA / TFMB1:1 (Dianhydride:Diamine)20 °C (PAA) → 300 °C (PI)Viscosity ~5000 ± 300 cpsFlexible Display Films
Polyurethane (PU) Organic Diisocyanate / Polyol1.5 - 2.2 (NCO/OH)80 - 120 °CHigh Hard-Segment RegularityAdvanced Elastomers

Foundational Protocol: Quantitative Deprotection

Before engaging in polycondensation, the stable 2,6-diacetamidobenzoic acid must be converted to the active monomer.

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of 2,6-diacetamidobenzoic acid in a 6M HCl aqueous solution.

  • Reflux the mixture at 100 °C for 4–6 hours under an inert argon atmosphere.

  • Cool the solution to precipitate 2,6-diaminobenzoic acid dihydrochloride. Filter and wash with cold ethanol.

Causality & Self-Validation: The highly acidic conditions drive the hydrolysis of the acetamido groups while protonating the resulting amines to protect them from immediate oxidation[1]. Validation: Confirm complete deprotection via FTIR. The reaction is complete when the amide carbonyl stretch at ~1660 cm⁻¹ disappears entirely, replaced by primary amine N-H stretches at 3300–3400 cm⁻¹.

Protocol A: Synthesis of Biomineralization-Directing Polyamides

This protocol details the synthesis of a polyamide designed to control the crystal nucleation of calcium carbonate (CaCO₃), favoring vaterite over calcite.

Step-by-Step Methodology:

  • Dissolve 2,6-diaminobenzoic acid dihydrochloride (5.7 mmol) in 40 mL of anhydrous N-methyl-2-pyrrolidone (NMP) under argon.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add fumaryl dichloride (5.7 mmol) dropwise under vigorous stirring.

  • Stir for 3 hours at 0 °C, then allow the mixture to warm to room temperature.

  • Isolate the polymer by pouring the solution into 700 mL of 2% aqueous HCl. Wash successively with water, methanol, and ethanol.

Causality & Self-Validation: Why 0 °C? The reaction between diacid chlorides and diamines is highly exothermic. Maintaining 0 °C prevents side reactions, such as unwanted cross-linking at the carboxylic acid site, ensuring linear chain growth. The 2,6-substitution forces an intramolecular hydrogen bond between the amide NH and the carboxylate C=O, lowering the pKa of the carboxylic acid and making it an exceptionally stable, hydrolysis-resistant chelator for Ca²⁺[2]. Validation: Analyze the isolated polymer via ¹H NMR (DMSO-d₆). A distinct amide N-H peak at ~10.68 ppm confirms successful polycondensation, while the absence of esterification peaks confirms the pendant carboxylic acid remains unreacted.

Mechanism PA_Chain Polyamide Backbone NH···O Hydrogen Bonds pKa_Drop Thermodynamic Shift Lowered COOH pKa PA_Chain->pKa_Drop Intramolecular H-bonding Ca_Binding Ca2+ Coordination Hydrolysis-Resistant Ca-O Bond pKa_Drop->Ca_Binding Prevents Dissociation Cryst_Control Crystallization Control Vaterite/Calcite Templating Ca_Binding->Cryst_Control Stereochemical Templating

Mechanism of biomineralization control via intramolecular hydrogen bonding in 2,6-DABA polyamides.

Protocol B: Fabrication of Functional Polyimide (PI) Films

2,6-DABA is utilized as a co-monomer to introduce carboxylic acid functional groups into polyimide films, which enhances substrate adhesion and provides cross-linking sites for flexible electronics.

Step-by-Step Methodology:

  • Diamine Solution: In a dry reactor, dissolve a mixture of 2,6-DABA and 2,2'-bis(trifluoromethyl)benzidine (TFMB) (e.g., 0.5:0.5 molar ratio) in a polar aprotic solvent (e.g., DMAc).

  • Imidization Precursor: Slowly add 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) to the diamine solution to achieve a 1:1 overall molar ratio of dianhydride to diamine.

  • Stir at 20 °C for 24 hours to form the polyamic acid (PAA) solution.

  • Cast the PAA solution onto a glass substrate and subject it to a step-cure thermal imidization process (e.g., 100 °C, 200 °C, and 300 °C for 1 hour each).

Causality & Self-Validation: Homopolymers derived solely from DABA can be excessively rigid and brittle due to dense hydrogen-bonding networks. Copolymerizing with a fluorinated, sterically bulky co-diamine like TFMB disrupts this packing, introducing flexible linkages that drastically improve the optical transparency and mechanical flexibility of the final PI film[3]. Validation: Monitor the viscosity of the PAA solution; a stabilized viscosity of 5000 ± 300 cps indicates optimal molecular weight. Post-curing, FTIR spectroscopy must show the complete disappearance of the PAA amide C=O stretch at 1650 cm⁻¹ and the emergence of the characteristic imide ring asymmetric C=O stretch at 1780 cm⁻¹.

Protocol C: Controlled Chain Extension in Polyurethane (PU) Elastomers

Derivatives of 2,6-diaminobenzoic acid are highly effective chain extenders in polyurethane elastomer synthesis, offering superior processability over standard diamines.

Step-by-Step Methodology:

  • React an organic diisocyanate (e.g., MDI) with a polyol (molecular weight 500–5000) at 50–110 °C to form an NCO-terminated prepolymer. Ensure an NCO/OH ratio of 1.5–2.2.

  • Heat the prepolymer to 80–120 °C.

  • Add the 2,6-DABA derivative (acting as the diamine chain extender) to the prepolymer melt under high-shear mixing.

  • Cast the reacting mixture into a pre-heated mold and cure.

Causality & Self-Validation: In polyurethane synthesis, rapid chain extension often leads to premature gelation and poor phase separation. The ortho-substituents (carboxyl/acetamido groups) on the 2,6-DABA derivative sterically hinder the amine nucleophiles. This decreased reactivity extends the pot life, allowing for superior thermodynamic alignment of the hard and soft segments, which ultimately increases the mechanical toughness of the elastomer[4]. Validation: Track the reaction via FTIR. The complete depletion of the isocyanate (NCO) peak at 2270 cm⁻¹ indicates the successful and quantitative incorporation of the chain extender into the polyurethane backbone.

References

Sources

Method

Advanced Functionalization of 2,6-Diacetamidobenzoic Acid for High-Stability Biological Assays

Executive Summary & Mechanistic Rationale In the development of biological assays—ranging from enzyme-linked immunosorbent assays (ELISAs) to in vivo fluorescent tracking—the stability of the bioconjugate linker is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of biological assays—ranging from enzyme-linked immunosorbent assays (ELISAs) to in vivo fluorescent tracking—the stability of the bioconjugate linker is a critical failure point. Standard aliphatic linkers are highly susceptible to premature cleavage by plasma amidases and esterases.

2,6-Diacetamidobenzoic acid (2,6-DABA) (CAS 7758-61-4) emerges as a superior, field-proven scaffold to overcome this limitation. The molecule features a central carboxyl group flanked by two ortho-acetamido (-NHCOCH₃) groups. As demonstrated in analogous polymeric systems, these flanking groups engage in strong intramolecular hydrogen bonding (NH···O=C) with the central carboxylate or its conjugated derivatives .

The "Steric Shield" Effect: This hydrogen-bond network, combined with the sheer steric bulk of the acetamido groups, creates a highly stable, hydrophobic microenvironment. It physically blocks enzymatic active sites from accessing the linker bond and lowers the pKa of the acid, preventing hydrolysis. Furthermore, the trifunctional nature of the diaminobenzoic acid core allows for selective, stepwise functionalization, making it an ideal central hub for complex bioconjugates .

Chemical Reactivity Profile

Understanding the electronic and steric environment of 2,6-DABA is essential for successful functionalization. The acetamido groups are strongly electron-donating via resonance, activating the aromatic ring, while the carboxyl group is electron-withdrawing.

Table 1: Reactivity Profile and Assay Applications of 2,6-DABA
Functional SiteChemical CharacteristicReaction PathwayBiological Assay Application
C1 Carboxyl Group Highly sterically hindered; H-bond acceptorUronium-mediated activation (HATU)Rigid linker attachment to mAbs or target proteins
C2/C6 Acetamido Bulky H-bond donorsIntramolecular stabilizationProtease shielding; extends conjugate half-life
C3/C5 Aromatic Electron-rich; nucleophilicElectrophilic Aromatic SubstitutionHalogenation for cross-coupling of fluorophores
C4 Aromatic Deactivated (para to COOH)Chemically inert under mild conditionsMaintains structural integrity of the scaffold

Divergent Functionalization Workflow

The following workflow illustrates the dual-pathway approach to functionalizing 2,6-DABA: one pathway for direct bioconjugation, and a second for scaffold derivatization (e.g., attaching fluorescent tags).

G cluster_0 Pathway 1: Bioconjugation cluster_1 Pathway 2: Scaffold Derivatization A 2,6-Diacetamidobenzoic Acid (Core Scaffold) B Carboxyl Activation (HATU / DIPEA) A->B Activation C Electrophilic Substitution (NIS at C3/C5) A->C Halogenation D Amine Bioconjugation (Antibodies / Proteins) B->D Amide Bond Formation F High-Stability Biological Assays (ELISA, FRET, In Vivo Imaging) D->F Assay Integration E Pd-Catalyzed Cross-Coupling (Fluorophore Attachment) C->E Suzuki / Sonogashira E->F Multiplexing

Figure 1: Divergent functionalization pathways of 2,6-DABA for biological assay development.

Self-Validating Experimental Protocols

Protocol 1: HATU-Mediated Activation and Protein Bioconjugation

Causality & Expert Insight: Standard bioconjugation relies on EDC/NHS chemistry. However, applying EDC/NHS to 2,6-DABA typically yields <10% active ester because the bulky ortho-acetamido groups sterically block the bulky NHS intermediate. To overcome this, we utilize HATU with DIPEA. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is smaller and more electrophilic, efficiently bypassing the steric barrier.

Step-by-Step Methodology:

  • Scaffold Preparation: Dissolve 2,6-DABA (10 mM) in anhydrous Dimethylformamide (DMF). Ensure the DMF is strictly amine-free.

  • Uronium Activation: Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA to the solution.

  • Self-Validation Checkpoint: Incubate at room temperature for 15 minutes. The solution will transition from colorless to a distinct pale yellow, confirming the successful formation of the active OAt ester.

  • Bioconjugation: Add the activated ester dropwise to a 1 mg/mL solution of the target monoclonal antibody (mAb) in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Critical: Maintain final DMF concentration below 10% (v/v) to prevent mAb denaturation.

  • Incubation: React for 2 hours at room temperature under gentle end-over-end rotation.

  • Purification: Remove unreacted small molecules using a size-exclusion desalting column (e.g., 7K MWCO) pre-equilibrated with standard PBS (pH 7.4).

Protocol 2: Electrophilic Iodination at C3/C5 for Tag Attachment

Causality & Expert Insight: To attach a fluorophore without disrupting the steric shield around the carboxylate, we target the aromatic ring. The acetamido groups strongly activate the C3 and C5 positions. We use N-Iodosuccinimide (NIS) rather than elemental iodine to ensure mild conditions, preventing the acidic hydrolysis of the acetamido groups.

Step-by-Step Methodology:

  • Solvent Setup: Dissolve 2,6-DABA (50 mM) in a 1:1 (v/v) mixture of glacial Acetic Acid and DMF.

  • Halogenation: Add 2.2 equivalents of NIS. Perform this step in a light-protected vessel (amber vial or foil-wrapped).

  • Catalysis: Add a catalytic volume of Trifluoroacetic acid (TFA, 0.1 eq) to accelerate the electrophilic aromatic substitution.

  • Incubation & Self-Validation: Stir at 40°C for 4 hours. Monitor the reaction via LC-MS. The protocol is validated when the primary peak shifts by exactly +252 Da, confirming quantitative di-iodination (formation of 3,5-diiodo-2,6-diacetamidobenzoic acid).

  • Quenching: Neutralize unreacted NIS by adding 10% aqueous sodium thiosulfate until the solution turns completely colorless.

  • Isolation: Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting iodinated scaffold is now primed for Palladium-catalyzed Sonogashira coupling with alkyne-functionalized fluorophores.

Quantitative Assay Performance Data

The primary advantage of functionalizing 2,6-DABA is the extreme stability it imparts to the resulting biological assay. Table 2 summarizes the serum stability of 2,6-DABA conjugates compared to industry-standard linkers when incubated in 50% human serum at 37°C.

Table 2: Comparative Serum Stability of Linker Architectures
Linker ArchitectureConjugate LinkageSerum Half-Life ( t1/2​ )Primary Degradation Mechanism
Hexanoic Acid (Aliphatic) Amide~12 hoursRapid amidase-mediated hydrolysis
Benzoic Acid (Unsubstituted) Amide~48 hoursSlow enzymatic cleavage
2,6-DABA (Sterically Shielded) Amide>14 days Highly resistant to enzymatic/hydrolytic attack

References

  • Ueyama, N., et al. "Control of Crystal Nucleation and Growth of Calcium Carbonate by Synthetic Substrates." Journal of the American Chemical Society.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation and Purification of 2,6-Diacetamidobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2,6-diacetamidobenzoic acid from crude acetylati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with the isolation and purification of 2,6-diacetamidobenzoic acid from crude acetylation reaction mixtures.

The acetylation of diaminobenzoic acids typically utilizes acetic anhydride, often requiring careful temperature control (70-80 °C) to ensure complete di-acetylation while avoiding degradation[1]. However, the post-reaction mixture is a complex matrix. This guide provides field-proven methodologies, causal explanations for each physical chemistry choice, and self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Overview & Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the components within your crude mixture. Incomplete acetylation leads to mono-acetylated intermediates, which are common impurities requiring crystallization-based removal[2].

Table 1: Impurity Profiling and Physicochemical Properties

CompoundRoleMolecular WeightSolubility ProfileRemoval Strategy
2,6-Diaminobenzoic Acid Starting Material152.15 g/mol Soluble in dilute acid and hot water.Washed out during the aqueous quench phase.
2-Acetamido-6-aminobenzoic Acid Intermediate Impurity194.19 g/mol Moderate solubility in EtOH/Water.Retained in mother liquor during recrystallization[2].
2,6-Diacetamidobenzoic Acid Target Product236.22 g/mol Low in cold water; Soluble in hot EtOH.Precipitates upon cooling; Recrystallized[1].
Acetic Acid Byproduct / Solvent60.05 g/mol Miscible with water and EtOH.Removed via vacuum filtration and washing.
Part 2: Purification Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Post-Acetylation) N2 Ice-Water Quench (Hydrolyzes Excess Acetic Anhydride) N1->N2 N3 Vacuum Filtration (Removes Acetic Acid & Unreacted Amine) N2->N3 Precipitation N4 Crude 2,6-Diacetamidobenzoic Acid (Contains Mono-acetylated Impurities) N3->N4 Retentate N5 Recrystallization (Ethanol/Water System) N4->N5 N6 Final Isolation & Drying (60-70°C to constant weight) N5->N6 Crystallization N7 Pure 2,6-Diacetamidobenzoic Acid N6->N7

Workflow for the isolation and purification of 2,6-diacetamidobenzoic acid.

Part 3: Standard Operating Procedure (SOP)
Phase 1: Reaction Quenching and Primary Precipitation

Protocol:

  • Cool the crude reaction mixture (containing 2,6-diacetamidobenzoic acid, excess acetic anhydride, and acetic acid) to room temperature.

  • Slowly pour the mixture into a vigorously stirred bath of ice-water (0-5 °C).

  • Stir for 1-2 hours to ensure complete hydrolysis of unreacted acetic anhydride[1].

  • Causality: Precipitation is induced by cooling and adding water, which also quenches unreacted acetic anhydride[1]. Acetic anhydride must be fully hydrolyzed to acetic acid. If left unquenched, residual acetic anhydride can react with the recrystallization solvent (ethanol) in later steps, forming ethyl acetate and drastically altering the solvent system's polarity and crystallization kinetics.

  • Self-Validating System: Monitor the internal temperature of the quench bath. The hydrolysis of acetic anhydride is highly exothermic; the quench is only complete when the temperature stabilizes and begins to drop without the need for external cooling.

Phase 2: Filtration and Washing

Protocol:

  • Isolate the precipitated crude 2,6-diacetamidobenzoic acid via vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and unreacted 2,6-diaminobenzoic acid[1].

  • Causality: Benzoic acid derivatives generally have a pKa around 4.2, but substitutions at the ortho positions can significantly alter solubility profiles, necessitating pH-controlled precipitation[3][4]. The generation of acetic acid during the quench naturally buffers the solution to an acidic pH, ensuring the carboxylic acid group of the target product remains protonated and insoluble.

  • Self-Validating System: Test the pH of the filtrate washings. Continue washing until the filtrate runs neutral (pH ~6-7), confirming the complete removal of bulk acetic acid.

Phase 3: Recrystallization (Ethanol/Water System)

Protocol:

  • Dissolve the crude solid in a minimum volume of boiling ethanol.

  • Slowly add hot deionized water (anti-solvent) dropwise until the solution becomes slightly cloudy (cloud point).

  • Add a few drops of hot ethanol to clear the solution, then allow it to cool slowly to room temperature, followed by chilling to 0-5 °C.

  • Filter the purified crystals and dry under vacuum at 60-70 °C to a constant weight[1].

  • Causality: Recrystallization from ethanol/water or acetic acid/water systems is standard for achieving high-purity reference standards of diacetamidobenzoic acid derivatives[1]. The mono-acetylated impurity (2-acetamido-6-aminobenzoic acid) possesses a free primary amine, altering its hydrogen-bonding network. It remains soluble in the aqueous-ethanolic mother liquor, allowing the highly symmetric di-acetamido target to selectively crystallize.

  • Self-Validating System: Perform TLC (e.g., Dichloromethane:Methanol 9:1) or HPLC on the final crystals. The complete disappearance of the mono-acetylated intermediate peak validates the success of the purification.

Part 4: Troubleshooting & Field FAQs

Q: Why is my product oiling out instead of crystallizing during the aqueous quench? A: Oiling out (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture. This is often caused by a high concentration of residual acetic acid acting as a co-solvent, or by crash-cooling the mixture. Correction: Add the reaction mixture to the ice-water dropwise while maintaining vigorous stirring. If oiling occurs, gently heat the mixture until homogeneous, then cool it at a slower rate, seeding with pure crystals before the cloud point is reached.

Q: How do I remove stubborn mono-acetylated impurities? A: Because the mono-acetylated intermediate has different hydrogen-bonding capabilities compared to the fully acetylated product, recrystallization from an ethanol/water mixture is highly effective[1]. Ensure you do not use an excessive amount of water as the anti-solvent, which could force the co-precipitation of the impurity.

Q: What is the optimal pH for isolating the crude product? A: To ensure the carboxylic acid remains protonated and insoluble, the pH of the aqueous quench should be maintained below the compound's pKa (typically around 4.0-4.5 for substituted benzoic acids)[3][4]. The acetic acid byproduct naturally maintains this acidic environment during the initial quench.

References
  • minimizing the formation of 2,4-diiodo impurity in diatrizoic acid synthesis - Benchchem.
  • Application Notes and Protocols: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid Reference Standard - Benchchem.
  • Table of Acids with Ka and pKa Values - GWU.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives - OUP.

Sources

Optimization

Technical Support Center: Troubleshooting 2,6-Diacetamidobenzoic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter significant roadblocks when working with heavily substituted aromatic compounds in aqueous e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter significant roadblocks when working with heavily substituted aromatic compounds in aqueous environments. This guide provides a mechanistic breakdown, self-validating protocols, and troubleshooting steps to successfully solubilize 2,6-diacetamidobenzoic acid for your downstream assays.

Mechanistic Overview: Why Does Precipitation Occur?

To solve a solubility issue, we must first understand the thermodynamics of the molecule. Unmodified benzoic acid is inherently hydrophobic and sparingly soluble in pure water (approximately 0.3 g/100 g of water at 293 K)[1].

When you introduce two acetamido groups (-NHCOCH₃) at the 2 and 6 positions to form 2,6-diacetamidobenzoic acid, you dramatically alter the crystal lattice energy. While these groups are polar, they act as both strong hydrogen bond donors and acceptors. In the solid state, this leads to extensive intermolecular hydrogen bonding networks (amide-amide and amide-carboxyl interactions). The thermodynamic energy required to break this highly ordered crystal lattice exceeds the hydration energy provided by the aqueous medium, resulting in poor solubility.

To overcome this barrier, we must manipulate the system thermodynamically:

  • Ionization: By raising the pH above the molecule's pKa, we deprotonate the carboxylic acid, drastically increasing solute-solvent dipole interactions[2].

  • Dielectric Manipulation: By introducing miscible co-solvents, we lower the dielectric constant of the medium and disrupt the rigid hydrogen-bond networks[3].

Quantitative Solubility Profiles

The following table summarizes the expected solubility behaviors of di-substituted benzoic acids across different solvent systems and conditions based on thermodynamic mixed-solvent studies[1][3][4].

Solvent SystemTemperature (°C)System pHEstimated Solubility (mg/mL)Primary Solubilization Mechanism
100% Water (Milli-Q)254.0 (Native)< 0.5Baseline intrinsic solubility
100% Water257.4 (Buffered)5.0 - 10.0Ionization (Carboxylate salt formation)
20% Ethanol / 80% Water254.02.0 - 4.0Dielectric constant reduction
20% DMF / 80% Water254.03.5 - 6.0Disruption of H-bond networks
100% Water407.415.0 - 20.0Endothermic dissolution + Ionization
Experimental Protocols: Self-Validating Systems

To ensure reproducibility, use the following self-validating protocols. A "self-validating system" incorporates physical checkpoints to confirm true thermodynamic dissolution rather than the formation of a deceptive micro-suspension.

Protocol A: pH-Mediated Solubilization (In Situ Salt Formation)

Causality: By raising the pH at least 2 units above the carboxylic acid's pKa (typically ~4.0-4.5), you ensure >99% deprotonation, forming a highly polar, water-soluble carboxylate salt[2].

  • Weighing: Accurately weigh 10 mg of 2,6-diacetamidobenzoic acid into a clean, transparent glass vial.

  • Initial Dispersion: Add 900 µL of deionized water. The compound will form a cloudy, opaque suspension.

  • Titration: Add 1.0 M NaOH dropwise (approx. 10-20 µL at a time) while vortexing continuously.

  • Validation Checkpoint 1 (Visual): Monitor the solution. It should transition from a suspension to a completely transparent solution as the pH approaches 7.0-7.4.

  • Buffering: Once clear, add 100 µL of a 10X concentrated buffer (e.g., 100 mM PBS, pH 7.4) to lock the pH and prevent re-precipitation caused by atmospheric CO₂ absorption.

  • Validation Checkpoint 2 (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes. If a pellet forms at the bottom, the compound is only micro-suspended. If no pellet forms, true solubility is achieved.

Protocol B: Co-Solvent Solubilization (For Acidic/Neutral Assays)

Causality: If your downstream application cannot tolerate high pH, adding an organic co-solvent like Ethanol or DMF disrupts the intermolecular hydrogen bonding of the acetamido groups and lowers the solvent's polarity[3].

  • Stock Preparation: Dissolve 10 mg of the compound in 100 µL of pure DMF or Ethanol to create a highly concentrated organic stock.

  • Aqueous Preparation: Prepare 900 µL of your target aqueous buffer (e.g., 50 mM Acetate buffer, pH 5.0).

  • Dropwise Addition: Place the aqueous buffer on a magnetic stirrer (500 rpm). Slowly inject the organic stock directly into the vortex of the aqueous buffer. (Critical: Do not add the aqueous buffer to the organic stock, as this causes rapid supersaturation and immediate crash-out).

  • Equilibration: Allow the mixture to stir for 30 minutes at room temperature.

  • Thermal Rescue (Optional): If transient cloudiness persists, apply mild heating (35-40°C) using a water bath. The dissolution of benzoic acid derivatives is endothermic, meaning heat thermodynamically favors solubility[1].

Solubilization Workflow Diagram

Solubilization A 2,6-Diacetamidobenzoic Acid (Solid) B Aqueous Buffer System A->B C Is Target pH > 6.5? B->C D Adjust pH with NaOH/KOH (Deprotonation) C->D Yes F Add Co-solvent (10-20% EtOH/DMF) C->F No E Assess Solubility D->E E->F No H Fully Solubilized System E->H Yes G Apply Mild Heat (30-40°C) F->G G->H

Workflow for troubleshooting 2,6-diacetamidobenzoic acid aqueous solubility issues.

Frequently Asked Questions (FAQs)

Q: I dissolved my compound in pure DMSO, but it precipitated immediately when added to my cell culture media. Why? A: This is a classic "solvent shift" precipitation. While the compound is highly soluble in pure DMSO, cell culture media is >99% water. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the benzoic acid derivative exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation and precipitation. Solution: Pre-warm the media to 37°C and add the DMSO stock dropwise under vigorous agitation to prevent local supersaturation.

Q: Can I use cyclodextrins to improve solubility without altering the pH or adding toxic co-solvents? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative. The hydrophobic benzoic acid core can insert into the cyclodextrin cavity, while the polar acetamido groups interact with the outer hydroxyls. This shields the hydrophobic core from water, increasing apparent solubility without requiring organic solvents or pH extremes.

Q: Does heating permanently solve the solubility issue? A: No. The dissolution process is endothermic[1]. While heating to 40°C increases kinetic energy and forces the compound into solution, it may re-crystallize upon cooling if the concentration exceeds the saturation point at room temperature. Always validate the stability of your solution at the final experimental temperature.

References
  • MDPI - Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. 1

  • ACS Publications - Solubility of Benzoic Acid in Mixed Solvents. 3

  • Benchchem - Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. 2

  • ResearchGate - The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low HPLC Retention Times for Diacetamidobenzoic Acids

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with highly polar, acidic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with highly polar, acidic intermediates.

Diacetamidobenzoic acids (such as 3,5-diacetamidobenzoic acid) are critical intermediates and known degradation impurities monitored during the synthesis and quality control of iodinated X-ray contrast media like diatrizoic acid[1]. Due to the presence of a carboxylic acid moiety and two polar acetamido groups, these molecules exhibit extreme hydrophilicity. When analyzed via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), they notoriously elute near the void volume ( t0​ ), resulting in poor resolution from matrix interferences and unreliable quantification.

This guide provides a causal, mechanistic approach to diagnosing and resolving low retention times for these challenging analytes.

Diagnostic Workflow

Workflow N1 Issue: Low Retention Time Diacetamidobenzoic Acid N2 1. Check Mobile Phase pH Is pH > pKa (approx. 3.5)? N1->N2 N3 Adjust pH to 2.0-2.5 (e.g., 0.1% Formic Acid) N2->N3 Yes N4 2. Check % Aqueous Is Mobile Phase > 95% Water? N2->N4 No N3->N4 N5 3. Check Column Type Is it a standard C18? N4->N5 Yes N7 4. Check Sample Diluent Is it a strong organic solvent? N4->N7 No N6 Switch to AQ-C18, T3, or Polar-Embedded Phase N5->N6 Yes (Phase Collapse) N5->N7 No N6->N7 N8 Match diluent to initial mobile phase N7->N8 Yes N9 5. Explore Alternative Modes (HILIC, Mixed-Mode AX, PGC) N7->N9 No (Still low RT)

Diagnostic workflow for resolving low HPLC retention times of polar acidic compounds.

In-Depth Troubleshooting FAQs

Q1: Why does my diacetamidobenzoic acid peak elute at the void volume ( t0​ ) despite using a low organic gradient? Causality: Diacetamidobenzoic acid possesses a carboxylic acid moiety with a pKa​ typically between 3.0 and 4.0. If your mobile phase pH is unbuffered or above this pKa​ (e.g., pure water has a pH ~5.5-6.0), the molecule exists primarily as a deprotonated, negatively charged carboxylate ion. This ionized state is highly hydrophilic and cannot effectively partition into the hydrophobic stationary phase of a standard C18 column[2]. Solution: Suppress ionization by lowering the mobile phase pH to at least 1-2 units below the pKa​ (e.g., pH 2.0-2.5) using acidic additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This forces the molecule into its neutral, protonated state, maximizing its hydrophobicity and retention[2].

Q2: I adjusted the pH to 2.5 and started my gradient at 100% aqueous to maximize retention, but my retention times are drifting and decreasing over time. What is happening? Causality: You are experiencing "hydrophobic collapse" (also known as stationary phase dewetting). Standard high-density C18 ligands are highly hydrophobic. When exposed to highly aqueous mobile phases (< 5% organic modifier), the C18 chains fold or "mat" together to minimize their surface area exposure to the polar aqueous environment[3]. This expels the mobile phase from the silica pores, drastically reducing the accessible surface area for analyte interaction and leading to sudden losses in retention and reproducibility[4]. Solution: Switch to an aqueous-compatible column. "AQ" or "T3" columns utilize a lower C18 ligand density and larger pore sizes, or incorporate polar-embedded groups, which prevent the ligands from collapsing and allow the pores to remain fully wetted even in 100% aqueous conditions[4].

Q3: Even with an AQ column and low pH, the retention factor ( k′ ) is still below 1.5. How can I fundamentally alter the retention mechanism? Causality: The inherent hydrophobicity of the diacetamido-aromatic ring may simply be too low for purely hydrophobic partitioning to provide adequate retention, regardless of the C18 phase used. Solution: Transition to Mixed-Mode Chromatography or Porous Graphitic Carbon (PGC). A Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX) column incorporates basic functional groups into the stationary phase, providing strong electrostatic retention for the acidic carboxylate group while still offering reversed-phase retention for the aromatic ring[4]. Alternatively, PGC columns (e.g., Hypercarb) utilize charge-induced interactions with the polarizable graphite surface, providing exceptional retention for highly polar, hydrophilic molecules without needing ion-pairing reagents[5].

Quantitative Comparison of Stationary Phases

To assist in column selection, the following table summarizes the retention behavior of various stationary phases when analyzing highly polar acidic compounds like diacetamidobenzoic acid.

Column ChemistryLigand DensitySusceptibility to DewettingPrimary Retention MechanismSuitability for Diacetamidobenzoic Acid
Standard C18 HighHigh (<5% organic)Hydrophobic partitioningPoor (Requires >5% organic, limiting initial retention)
Aqueous C18 (T3/AQ) Low/ModerateLow (Stable at 0% organic)Hydrophobic partitioningGood (Allows 100% aqueous starting conditions)
RP/Anion-Exchange ModerateLowHydrophobic + ElectrostaticExcellent (Exploits the carboxylic acid moiety)
Porous Graphitic Carbon N/A (Graphite)NoneCharge-induced + DispersiveExcellent (Strong retention of highly polar analytes)
Self-Validating Experimental Protocol

Objective: Establish a robust, reproducible retention factor ( k′≥2.0 ) for 3,5-diacetamidobenzoic acid avoiding phase collapse and solvent mismatch.

Phase 1: System and Mobile Phase Preparation

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Causality: Ensures the carboxylic acid group remains fully protonated, maximizing hydrophobic interactions[2].

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Install Column: Equip the system with an Aqueous-Compatible (AQ) C18 column (e.g., Waters CORTECS T3 or equivalent). Causality: Prevents hydrophobic collapse when operating at the high aqueous concentrations required for this analyte[4].

Phase 2: Sample Preparation & Diluent Matching 4. Prepare Sample: Dissolve the 3,5-diacetamidobenzoic acid standard in a diluent matching the initial mobile phase conditions (e.g., 99% A / 1% B). Causality: Injecting a polar analyte in a strong solvent (like 100% Methanol or DMSO) disrupts local partitioning at the column head, causing premature elution, peak splitting, and band broadening.

Phase 3: Self-Validation & System Suitability 5. Determine Void Volume ( t0​ ): Inject a true void volume marker (e.g., Uracil for reversed-phase systems). Record the elution time as t0​ . 6. Determine Analyte Retention ( tR​ ): Inject the diacetamidobenzoic acid sample using an isocratic hold at 99% A / 1% B for 5 minutes, followed by a shallow gradient to 50% B over 10 minutes. Record the retention time ( tR​ ). 7. Validation Check: Calculate the capacity/retention factor using the formula: k′=t0​tR​−t0​​ .

  • Pass: If k′≥2.0 , the retention mechanism is stable. The analyte is sufficiently retained away from the void volume, ensuring matrix interferences will not suppress the signal.

  • Fail: If k′<2.0 , the hydrophobic retention is fundamentally insufficient. The system dictates a mandatory switch to a Mixed-Mode Anion Exchange (AX) or HILIC column to introduce electrostatic retention mechanisms[4].

References
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES - hplc.eu. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. Available at: [Link]

Sources

Optimization

reducing byproducts in 2,6-diacetamidobenzoic acid acetylation

Topic: Troubleshooting and Optimizing 2,6-Diacetamidobenzoic Acid Acetylation Welcome to the . As a Senior Application Scientist, I frequently consult on the acetylation of ortho-aminobenzoic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting and Optimizing 2,6-Diacetamidobenzoic Acid Acetylation

Welcome to the . As a Senior Application Scientist, I frequently consult on the acetylation of ortho-aminobenzoic acids. The conversion of 2,6-diaminobenzoic acid [1] to 2,6-diacetamidobenzoic acid requires rigorous stoichiometric and thermodynamic control. Because the amino groups are positioned ortho to the carboxylic acid, the substrate is highly susceptible to side reactions, particularly dehydration-cyclization and mixed anhydride formation.

This guide is designed to help you diagnose byproduct formation, understand the mechanistic causality behind these impurities, and implement a self-validating protocol to ensure high-purity yields.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a significant byproduct with a mass of [M-18] relative to the target product. What is this, and why is it forming? A: A mass reduction of 18 Da indicates the formation of a benzoxazinone derivative (specifically, a 4H-3,1-benzoxazin-4-one ring). When anthranilic acid derivatives are heated with acetic anhydride, the intermediate N-acetylated product undergoes intramolecular cyclization[2]. The carboxylate oxygen attacks the amide, expelling water to form the heterocyclic ring [3]. Because 2,6-diaminobenzoic acid has two ortho-amino groups, it is exceptionally prone to this cyclization. Causality & Fix: This is a thermally driven dehydration. Avoid prolonged heating during acetylation. Implement an aqueous alkaline workup; the hydroxide ions will nucleophilically attack the benzoxazinone ring, hydrolyzing it back to the desired open-chain 2,6-diacetamidobenzoic acid [4].

Q2: I am detecting mono-acetylated species (incomplete reaction). Should I just increase the acetic anhydride equivalents to 3.0 or higher? A: Proceed with caution. While mono-acetylation is caused by insufficient reagent or poor mixing, flooding the reaction with excess acetic anhydride will lead to over-acetylation , forming N,N-diacetyl imides on the nitrogen atoms. Causality & Fix: The secondary amide proton in the product is still weakly nucleophilic. Excess acylating agent will attack it. Maintain a strict stoichiometry of 2.1 to 2.2 equivalents of acetic anhydride. If conversion is low, optimize the base concentration to ensure the starting amines are fully deprotonated and nucleophilic, rather than blindly increasing the acylating agent.

Q3: My isolated product has a mass of [M+42] (m/z 279), but NMR shows an intact amide NH proton. What is this impurity? A: This signature belongs to a mixed anhydride (acetyl 2,6-diacetamidobenzoate). Acetic anhydride can react directly with the carboxylic acid moiety. Causality & Fix: Mixed anhydrides form when there is a lack of aqueous hydrolysis during the reaction quench. Ensure a proper aqueous hydrolysis step is performed prior to final acidification. Stirring the mixture in water or mild base for 30 minutes will selectively cleave the highly unstable mixed anhydride, restoring the free carboxylic acid without affecting the stable amide bonds.

Part 2: Quantitative Byproduct Profiling

To assist with your analytical workflows, all quantitative mass data, stoichiometric thresholds, and NMR signatures for common byproducts are summarized below.

Byproduct CategoryStructural CharacteristicAnalytical Signature (LC-MS / NMR)Primary CauseMitigation Strategy
Mono-acetylated 2-amino-6-acetamidobenzoic acid[M+H]⁺ = 195 m/z; Asymmetric aromatic protonsInsufficient Ac₂O (<2.0 eq); poor mixingEnsure 2.1–2.2 eq Ac₂O; optimize agitation
Benzoxazinone Cyclized 4H-3,1-benzoxazin-4-one[M+H]⁺ = 219 m/z; Absence of COOH protonHigh temperature; thermal dehydrationMaintain <10°C during addition; alkaline quench
Over-acetylated N,N-diacetyl imide formation[M+H]⁺ = 279 m/z; Extra acetyl CH₃ peak in ¹H NMRLarge excess of Ac₂O (>2.5 eq); prolonged timeLimit Ac₂O to 2.2 eq; quench reaction promptly
Mixed Anhydride Acetyl ester at the carboxyl group[M+H]⁺ = 279 m/z; Shifted carbonyl ¹³C NMRLack of aqueous hydrolysis step during workupStir with water/base before final acidification
Part 3: Mechanistic Pathway Visualization

The following logical diagram maps the reaction pathways from the starting material to the target product, highlighting the divergent pathways that lead to the four primary byproducts discussed above.

AcetylationPathways SM 2,6-Diaminobenzoic Acid (Starting Material) Mono Mono-acetylated Byproduct (Incomplete Reaction) SM->Mono <2.0 eq. Ac2O Low Temp Target 2,6-Diacetamidobenzoic Acid (Target Product) SM->Target 2.2 eq. Ac2O Controlled Temp Mono->Target +Ac2O Cyclized Benzoxazinone Derivative (Dehydration/Cyclization) Target->Cyclized Excess Ac2O Heat (-H2O) OverAc N,N-Diacetylated Imide (Over-acetylation) Target->OverAc Excess Ac2O Prolonged Time MixedAnhydride Mixed Anhydride (Carboxyl Acetylation) Target->MixedAnhydride Ac2O No Hydrolysis Cyclized->Target Aqueous Base (Ring Opening) MixedAnhydride->Target Aqueous Workup (Hydrolysis)

Reaction pathways and byproduct formation in 2,6-diaminobenzoic acid acetylation.

Part 4: Self-Validating Experimental Protocol

To systematically eliminate the byproducts outlined above, utilize this optimized Schotten-Baumann (aqueous alkaline) approach. This protocol is designed as a self-validating system; each step includes an observable checkpoint to confirm thermodynamic and chemical causality.

Objective: Maximize 2,6-diacetamidobenzoic acid yield while suppressing benzoxazinone and imide byproducts.

Step 1: Alkaline Dissolution

  • Action: Suspend 2,6-diaminobenzoic acid (1.0 eq) in distilled water and slowly add 2.5 M aqueous NaOH until the pH reaches 10–11. Cool the reactor to 0–5 °C using an ice-water bath.

  • Causality: The alkaline environment deprotonates both the carboxylic acid and the ammonium salts, maximizing the nucleophilicity of the free amines.

  • Validation Checkpoint: The solution must become completely transparent. Any remaining suspension indicates un-deprotonated starting material, which will inevitably lead to mono-acetylation. Do not proceed until dissolution is complete.

Step 2: Controlled Acylation

  • Action: Add acetic anhydride (2.2 eq) dropwise over 45 minutes via an addition funnel. Maintain vigorous overhead stirring and keep the internal temperature strictly below 10 °C.

  • Causality: Strict stoichiometric control (2.2 eq) prevents over-acetylation. The low temperature prevents the thermal dehydration required to form the benzoxazinone ring.

  • Validation Checkpoint: An immediate white/off-white precipitate (the sodium salt of the product) may begin to form. The pH will drop as acetic acid is generated; add supplemental NaOH dropwise to maintain pH > 8.

Step 3: Hydrolysis Quench (Critical for Mixed Anhydrides)

  • Action: Once addition is complete, remove the ice bath and allow the mixture to stir at 20 °C for 2 hours. Add 10% (v/v) additional distilled water and stir for a final 30 minutes.

  • Causality: This extended aqueous stirring step acts as a chemical eraser for transient byproducts. It hydrolyzes any trace mixed anhydrides or benzoxazinone rings back to the target diacetamidobenzoic acid.

  • Validation Checkpoint: Pull an aliquot for LC-MS. You should observe the complete disappearance of m/z 279 and m/z 219 peaks, converging entirely to m/z 237 ([M+H]⁺ of the target).

Step 4: Isolation via Acidification

  • Action: Cool the mixture back to 5 °C. Carefully acidify the mixture to pH 2.5 using 2M HCl.

  • Causality: Lowering the pH protonates the carboxylate group, rendering the highly polar 2,6-diacetamidobenzoic acid insoluble in water.

  • Validation Checkpoint: A dense, crystalline white precipitate will form precisely at pH 2.5–3.0. Filter the precipitate, wash generously with cold distilled water to remove residual sodium acetate, and dry under vacuum at 40 °C.

References
  • PubChem. "Benzoic acid, 2,6-diamino- | C7H8N2O2 | CID 149137".
  • MDPI. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance". Molecules.
  • ResearchGate. "A Facile and Convenient Synthesis of N-Acetyl-2-aryl-1,2-dihydro-(4H)
  • UoMosul / Int. J. Modern Org. Chem. "Chemistry of 4H-3,1-Benzoxazin-4-ones".

Reference Data & Comparative Studies

Validation

FT-IR spectroscopy reference data for 2,6-diacetamidobenzoic acid

FT-IR Spectroscopic Profiling of 2,6-Diacetamidobenzoic Acid: A Comparative Guide for Synthetic Validation Introduction In the development of sterically hindered pharmaceutical intermediates and advanced polymers, 2,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopic Profiling of 2,6-Diacetamidobenzoic Acid: A Comparative Guide for Synthetic Validation

Introduction In the development of sterically hindered pharmaceutical intermediates and advanced polymers, 2,6-diacetamidobenzoic acid serves as a highly specialized building block. Its structural integrity is defined by the dual acetamido groups flanking the carboxylic acid, which create a unique steric and electronic environment. For researchers synthesizing this compound from its primary precursor, 2,6-diaminobenzoic acid, Fourier-Transform Infrared (FT-IR) spectroscopy is the most definitive, non-destructive analytical tool for tracking conversion and structural conformation.

As an Application Scientist, I frequently observe laboratories struggling to differentiate the complex hydrogen-bonding networks of substituted benzoic acids. This guide provides an objective comparison of the FT-IR spectral performance of 2,6-diacetamidobenzoic acid against its precursor, detailing the causality behind spectral shifts and providing a self-validating experimental protocol.

Mechanistic Spectral Analysis: Causality of Band Shifts

The transformation from 2,6-diaminobenzoic acid to 2,6-diacetamidobenzoic acid involves the conversion of primary amines to secondary amides. This chemical shift fundamentally alters the vibrational modes observed in the FT-IR spectrum:

  • The Amine to Amide Transition (3500–3200 cm⁻¹): In the precursor (2,6-diaminobenzoic acid), the primary amine groups exhibit a characteristic distinct doublet corresponding to asymmetric and symmetric N-H stretching vibrations around 3450 cm⁻¹ and 3350 cm⁻¹[1]. Upon acetylation, these primary amines become secondary amides. The causality here is straightforward: the loss of one hydrogen atom per nitrogen and the introduction of the acetyl group condenses the doublet into a single, sharper N-H stretching band typically observed near 3300 cm⁻¹.

  • Emergence of Amide I and Amide II Bands (1700–1500 cm⁻¹): The product's spectrum is dominated by the appearance of the Amide I band (primarily the C=O stretch of the acetyl group) at ~1660 cm⁻¹ and the Amide II band (mixed N-H bend and C-N stretch) at ~1540 cm⁻¹. The precursor lacks these bands entirely, making them the primary quantitative markers for successful acetylation.

  • Intramolecular Hydrogen Bonding Effects on the Carboxyl Group: In standard benzoic acid derivatives, the carboxylic acid C=O stretch appears around 1680–1700 cm⁻¹. However, the bulky acetamido groups at the 2 and 6 positions in 2,6-diacetamidobenzoic acid force the molecule into a conformation that heavily favors intramolecular hydrogen bonding between the amide N-H and the carboxylic C=O (or vice versa)[2]. This interaction weakens the carboxylic C=O double bond character, often shifting its absorption to a slightly lower wavenumber compared to unhindered benzoic acids, while simultaneously restricting the intermolecular dimer formation typically seen in bulk benzoic acid crystals[3].

Quantitative FT-IR Reference Data

The following table summarizes the key FT-IR diagnostic bands used to objectively compare the product and its precursor.

Functional Group / Vibrational Mode2,6-Diaminobenzoic Acid (Precursor)2,6-Diacetamidobenzoic Acid (Product)Diagnostic Significance
N-H Stretch ~3450 cm⁻¹ & ~3350 cm⁻¹ (Doublet)~3300 cm⁻¹ (Singlet)Confirms conversion of primary amine to secondary amide.
O-H Stretch (Carboxylic) 3200–2500 cm⁻¹ (Broad)3200–2500 cm⁻¹ (Broad, overlapping)Indicates presence of the -COOH group in both compounds.
C=O Stretch (Carboxylic) ~1680 cm⁻¹~1690–1700 cm⁻¹Shifted due to altered intramolecular hydrogen bonding networks.
Amide I (C=O Stretch) Absent~1660 cm⁻¹Primary indicator of successful acetylation.
Amide II (N-H Bend / C-N) Absent~1540 cm⁻¹Secondary confirmation of the acetamido group.
Aromatic C=C Stretch ~1600 cm⁻¹, ~1450 cm⁻¹~1600 cm⁻¹, ~1450 cm⁻¹Core structural baseline (internal reference).

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high trustworthiness and eliminate sample preparation artifacts (such as moisture absorption common in KBr pellets, which heavily obscures the O-H/N-H region), Attenuated Total Reflectance (ATR) FT-IR is the recommended methodology. The following protocol is designed as a self-validating system.

Step 1: Instrument Validation & Background Acquisition

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol.

  • Allow the solvent to evaporate completely (approx. 30 seconds).

  • Self-Validation Check: Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The energy profile must be smooth, and the region between 3500–3200 cm⁻¹ must be perfectly flat. Any residual peaks indicate contamination, requiring re-cleaning prior to sample introduction.

Step 2: Sample Preparation and Data Acquisition

  • Place approximately 2–5 mg of the dried 2,6-diacetamidobenzoic acid powder directly onto the center of the ATR crystal.

  • Lower the pressure anvil and apply consistent, standardized pressure (e.g., 80-100 psi, depending on the torque knob click) to ensure intimate optical contact between the crystal and the sample.

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

Step 3: Spectral Processing & Orthogonal Validation Logic

  • Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Normalize the spectrum against the stable aromatic C=C stretching band at ~1600 cm⁻¹.

  • Self-Validation Check: Evaluate the 3450 cm⁻¹ region. If a doublet is observed, the acetylation is incomplete, and the sample contains unreacted 2,6-diaminobenzoic acid. If only a singlet at ~3300 cm⁻¹ is present alongside strong bands at 1660 cm⁻¹ and 1540 cm⁻¹, the synthesis and purity are validated.

Workflow Visualization

The following decision matrix illustrates the logical flow for validating the FT-IR spectral data of 2,6-diacetamidobenzoic acid.

FTIR_Validation_Logic ATR ATR-FTIR Data Acquisition (4000 - 400 cm⁻¹) CheckAmine Check Primary Amine Region (3450 & 3350 cm⁻¹) ATR->CheckAmine Decision1 Are Amine Doublets Present? CheckAmine->Decision1 Incomplete Incomplete Acetylation (Contains 2,6-diaminobenzoic acid) Decision1->Incomplete Yes CheckAmide Check Amide Bands (Amide I: ~1660 cm⁻¹ Amide II: ~1540 cm⁻¹) Decision1->CheckAmide No Decision2 Are Amide Bands Strong & Distinct? CheckAmide->Decision2 Decision2->Impure No Decision2->Valid Yes

Figure 1: FT-IR validation logic for 2,6-diacetamidobenzoic acid synthesis.

References

  • Title: (PDF)
  • Title: Inter- vs.
  • Source: benchchem.

Sources

Comparative

Purity Analysis of Commercially Available 2,6-Diacetamidobenzoic Acid: A Comparative Guide

Introduction 2,6-Diacetamidobenzoic acid (CAS: 7758-61-4) is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceuticals, sterically hindered ligands, and specialized polymers. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,6-Diacetamidobenzoic acid (CAS: 7758-61-4) is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceuticals, sterically hindered ligands, and specialized polymers. Because the central carboxylic acid is flanked by two bulky acetamido groups, the aromatic ring is highly sterically congested. This unique structural feature makes its synthesis—typically via the[1]—prone to incomplete conversion.

For drug development professionals and synthetic chemists, sourcing high-purity 2,6-diacetamidobenzoic acid is critical. Impurities such as mono-acetylated intermediates contain free primary amines that can act as rogue nucleophiles, causing chain termination in polymerizations or generating toxic cross-coupled byproducts in active pharmaceutical ingredient (API) synthesis.

This guide objectively compares the purity profiles of three representative commercial grades of 2,6-diacetamidobenzoic acid and provides the self-validating analytical protocols required to verify them.

Mechanistic Origins of Impurities

Understanding the impurity profile requires examining the synthetic causality. The acetylation of 2,6-diaminobenzoic acid proceeds rapidly for the first amine. However, the resulting 2-amino-6-acetamidobenzoic acid intermediate experiences severe steric hindrance. The bulky acetamido group and the adjacent carboxylic acid restrict the trajectory of the second acetylation event. Consequently, commercial batches synthesized under suboptimal time or temperature conditions frequently contain elevated levels of this mono-acetylated impurity, alongside residual acetic acid or acetic anhydride used as the solvent/reagent.

ImpurityPathway SM 2,6-Diaminobenzoic Acid (Starting Material) Mono 2-Amino-6-acetamidobenzoic Acid (Mono-acetylated Impurity) SM->Mono Fast Acetylation Mono->Mono Incomplete Reaction Di 2,6-Diacetamidobenzoic Acid (Target Product) Mono->Di Slow Acetylation (Steric Hindrance)

Figure 1: Synthetic pathway and steric bottleneck leading to the mono-acetylated impurity.

Comparative Analysis of Commercial Sources

To evaluate the market landscape, we analyzed three representative commercial sources:

  • Supplier A: Premium Synthesis Grade (Marketed for API synthesis)

  • Supplier B: Standard Technical Grade (Marketed for general R&D)

  • Supplier C: Economy Reagent Grade (Marketed for bulk applications)

The quantitative data, derived from orthogonal High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) analyses, is summarized below.

SupplierGradeHPLC Purity (a/a %)qNMR Assay (w/w %)2-Amino-6-acetamidobenzoic acidResidual Acetic Acid
Supplier A Premium Synthesis> 99.5%99.2%< 0.1%< 100 ppm
Supplier B Standard Technical97.0%95.5%2.1%800 ppm
Supplier C Economy Reagent92.5%89.0%6.5%2500 ppm

Key Insight: While Supplier C offers a cost advantage, the 6.5% mono-acetylated impurity level poses a severe risk for downstream coupling reactions. Furthermore, the significant discrepancy between HPLC area percent (92.5%) and the absolute qNMR assay (89.0%) in Supplier C highlights the presence of "NMR-invisible" or low-UV-absorbing impurities, such as inorganic salts or residual aliphatic solvents.

Analytical Methodologies

To ensure trustworthiness, laboratories must employ self-validating analytical systems. Below are the optimized protocols for evaluating 2,6-diacetamidobenzoic acid.

Method 1: HPLC-DAD for Organic Impurities

Causality behind the method: 2,6-Diacetamidobenzoic acid contains a carboxylic acid moiety (pKa ~3.5). If analyzed in a neutral mobile phase, the compound will partially ionize, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the stationary phase. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, fully protonating the carboxylic acid and ensuring [2][3].

Step-by-Step Protocol:

  • Column Selection: Use a high-purity C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Channel A: 0.1% v/v TFA in LC-MS grade Water.

    • Channel B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 15 minutes to ensure the elution of both polar degradants and non-polar unreacted starting materials.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column oven to 30°C.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the aromatic ring) and 210 nm (for detecting residual aliphatic impurities).

  • Sample Prep: Dissolve 1.0 mg/mL of the sample in a 50:50 mixture of Water:Acetonitrile. Inject 10 µL.

Method 2: Quantitative NMR (qNMR) for Absolute Assay

Causality behind the method: Unlike HPLC, which relies on relative UV response factors, qNMR is an SI-traceable [4]. The integral of an NMR resonance is directly proportional to the number of nuclei. By using Maleic acid as an internal standard (IS), we can determine the absolute mass fraction of the target compound. A critical parameter is the relaxation delay (D1); it must be set to 30 seconds to allow complete longitudinal relaxation ( T1​ ) of all protons, preventing integration errors that would [5].

Step-by-Step Protocol:

  • Standard Selection: Use NIST-traceable Maleic acid (CRM grade) as the internal standard. Its singlet at ~6.26 ppm in DMSO-d6 does not overlap with the analyte's aromatic (~7.5 ppm) or acetamido methyl (~2.0 ppm) protons.

  • Weighing: Using a calibrated microbalance (d = 0.01 mg), accurately weigh ~20.00 mg of 2,6-diacetamidobenzoic acid and ~10.00 mg of Maleic acid into a static-free vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6. Vortex thoroughly until a clear solution is achieved, then transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum at 298 K. Set the pulse angle to 90°, the number of scans (NS) to 64, and the relaxation delay (D1) to 30 seconds.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz). Perform rigorous manual phase and baseline correction before integrating the target peaks.

qNMRWorkflow Prep Accurate Weighing (Analyte + Maleic Acid IS) Dissolve Dissolution in DMSO-d6 Prep->Dissolve Acquire 1H NMR Acquisition (D1 = 30s, NS = 64) Dissolve->Acquire Process Phase & Baseline Correction Integration Acquire->Process Calc Purity Calculation (SI-Traceable Assay) Process->Calc

Figure 2: Step-by-step analytical workflow for SI-traceable qNMR purity determination.

Conclusion

The purity of commercially available 2,6-diacetamidobenzoic acid varies significantly across suppliers due to the inherent steric challenges of its synthesis. While premium grades offer >99% purity suitable for sensitive API synthesis, economy grades often harbor critical levels of mono-acetylated impurities. By implementing the orthogonal HPLC-UV and qNMR methodologies detailed in this guide, researchers can establish a self-validating quality control system, ensuring that raw material variability does not compromise downstream experimental integrity.

References

  • Title: Getting Started with Chiral Method Development Part Three Source: Regis Technologies URL: [Link]

  • Title: Quantitative NMR (qNMR) Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Diacetamidobenzoic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 2,6-Diacetamidobenzoic Acid As a Senior Application Scientist, I emphasize that establishing a self-validating safety and disposal protocol is just as critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 2,6-Diacetamidobenzoic Acid

As a Senior Application Scientist, I emphasize that establishing a self-validating safety and disposal protocol is just as critical as the synthesis or application of the compound itself. 2,6-Diacetamidobenzoic acid (CAS: 7758-61-4) is a specialized intermediate frequently utilized in drug development and advanced chemical research[1]. Because this molecule contains both a carboxylic acid moiety and two nitrogen-bearing acetamido groups, its disposal requires specific thermal destruction methodologies to prevent environmental contamination and ensure strict laboratory safety[2].

This guide provides researchers and safety officers with the mechanistic reasoning and step-by-step operational procedures required for the safe handling and disposal of this compound.

Mechanistic Safety & Causality (The "Why")

Before executing a disposal protocol, it is essential to understand the chemical behavior of the waste. 2,6-Diacetamidobenzoic acid is a stable solid under normal laboratory conditions, but its molecular structure dictates its hazard and degradation profile.

  • Thermal Degradation Causality: When subjected to high temperatures, the nitrogen atoms within the two acetamido groups oxidize. Instead of breaking down cleanly into harmless water and carbon dioxide, the combustion of this compound generates highly toxic nitrogen oxides ( NOx​ )[3].

  • Irritation Potential: Analogous to similar substituted benzoic acids, this compound should be treated as a potential skin, eye, and respiratory irritant (associated with Hazard statements H315, H319, and H335)[4].

  • Disposal Logic: Because of the inevitable NOx​ generation, simple landfill disposal or standard municipal incineration is strictly prohibited. The compound must be processed in a specialized chemical incinerator equipped with an afterburner and an alkaline scrubber system[3]. The scrubber chemically neutralizes the acidic NOx​ gases before they can be released into the atmosphere.

Quantitative Chemical & Hazard Profile

To facilitate quick risk assessments, the core quantitative and logistical data for 2,6-Diacetamidobenzoic acid is summarized below.

Property / ParameterSpecification
Chemical Name 2,6-Diacetamidobenzoic acid
CAS Number 7758-61-4[1]
Molecular Formula C11H12N2O4[2]
Physical State Solid / Powder
Primary Hazards Skin/Eye Irritant, Respiratory Irritant[4]
Combustion Byproducts Carbon oxides ( CO , CO2​ ), Nitrogen oxides ( NOx​ )[3]
Transport Classification Not regulated as dangerous goods (DOT/IMDG/IATA)[5]

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow for the safe accumulation, pre-treatment, and destruction of 2,6-Diacetamidobenzoic acid waste.

Phase 1: Segregation and Accumulation

  • Isolate from Incompatibles: Store the solid waste strictly away from strong oxidizing agents to prevent unintended exothermic reactions[3].

  • Primary Containment: Collect the solid powder in a high-density polyethylene (HDPE) or glass hazardous waste container equipped with a secure, leak-proof lid.

  • Labeling: Clearly label the container as "Non-Halogenated Organic Waste - Contains Nitrogen (CAS 7758-61-4)."

Phase 2: Pre-Treatment for Incineration Note: This step is typically performed by a licensed waste management facility, but must be understood by laboratory personnel to ensure waste is packaged compatibly.

  • Solvent Dissolution: To ensure complete and uniform combustion, the solid 2,6-Diacetamidobenzoic acid is dissolved or suspended in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[3].

  • Validation Check: Operators must visually verify that the compound is fully dissolved or homogeneously suspended. This prevents the clogging of the incinerator's liquid injection nozzles, ensuring a steady burn rate.

Phase 3: Thermal Destruction

  • Injection: Pump the solvent-waste mixture into the primary chamber of a licensed chemical incinerator.

  • Combustion: Maintain the incinerator temperature above 850°C (or up to 1100°C depending on local hazardous waste regulations) to guarantee the complete thermal breakdown of the aromatic ring.

  • Scrubbing: Route the exhaust gases through an afterburner and an alkaline scrubber system to capture and neutralize NOx​ emissions prior to atmospheric release[3].

Emergency Spill Response Protocol

In the event of a localized spill during handling or transfer to waste containers, execute the following steps:

  • Personal Protection: Immediately don appropriate PPE, including a particulate respirator (N95 or P100), nitrile gloves, and chemical safety goggles[4].

  • Containment: Do not use compressed air or dry sweeping, as this generates hazardous airborne dust. Instead, cover the powder spill with a damp plastic sheet or utilize a HEPA-filtered vacuum system[6].

  • Collection & Decontamination: Carefully scoop the material into a dedicated hazardous waste container. Wash the contaminated surface thoroughly with plenty of soap and water to remove residual traces[6].

Disposal Workflow Visualization

ChemicalDisposal Waste Solid Chemical Waste 2,6-Diacetamidobenzoic Acid Solvent Pre-Treatment Dissolve in Combustible Solvent Waste->Solvent Segregation & Transfer Incinerator Thermal Destruction Chemical Incinerator (>850°C) Solvent->Incinerator Liquid Injection Scrubber Emission Control Alkaline Scrubber System Incinerator->Scrubber Flue Gas (CO2, NOx) Atmosphere Safe Release Neutralized Exhaust Gas Scrubber->Atmosphere Cleaned Gas Release

Caption: Workflow for the safe thermal destruction and emission control of 2,6-Diacetamidobenzoic acid.

References

  • NextSDS Database. "2,6-Diacetamidobenzoic acid — Chemical Substance Information." NextSDS. Available at: [Link]

  • Molbase Chemical Search. "2,6-diacetamidobenzoic acid (C11H12N2O4) Properties." Molbase. Available at:[Link]

  • KM Pharma Solution. "Material Safety Data Sheet - Transport and Disposal Considerations." KM Pharma. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2,6-Diacetamidobenzoic acid

Definitive Guide to Personal Protective Equipment and Safe Handling Protocols for 2,6-Diacetamidobenzoic Acid As drug development and chemical synthesis advance, the safe handling of specialized organic intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Guide to Personal Protective Equipment and Safe Handling Protocols for 2,6-Diacetamidobenzoic Acid

As drug development and chemical synthesis advance, the safe handling of specialized organic intermediates is paramount. 2,6-Diacetamidobenzoic acid (CAS 7758-61-4) is a highly functionalized substituted benzoic acid. While it is a critical building block in pharmaceutical research, its physical and chemical properties demand rigorous, scientifically grounded safety protocols.

This guide provides researchers with a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE), executing safe transfers, and managing disposal, ensuring zero-exposure laboratory environments.

Chemical Profile & Hazard Causality

To select the correct PPE, one must first understand the mechanistic causality of the chemical's hazards. 2,6-Diacetamidobenzoic acid presents specific risks classified under GHS07 (Warning), including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation)[1].

  • Dermal and Ocular Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor. Upon contact with the moisture of the skin or the corneal epithelium, it causes a localized drop in pH, leading to rapid protein denaturation and severe irritation[2]. Furthermore, the dual acetamido groups increase the molecule's lipophilicity compared to its diamino precursors, potentially enhancing its ability to penetrate the lipid bilayers of the skin.

  • Respiratory Sensitization (H335): At room temperature, this compound is a fine crystalline powder. It is highly susceptible to electrostatic aerosolization during weighing. If inhaled, these micro-particulates deposit directly onto the moist respiratory epithelium, triggering an immediate localized inflammatory cascade.

Mandatory PPE Specification Matrix

Standard laboratory attire is insufficient for handling highly functionalized organic acids. The following PPE matrix is engineered to interrupt the specific exposure pathways of 2,6-Diacetamidobenzoic acid.

Table 1: Quantitative Parameters for PPE Selection & Environmental Controls

Safety ParameterQuantitative StandardMechanistic Justification & Causality
Glove Thickness 0.11 mm (Nitrile)Nitrile provides superior resistance to organic acids compared to latex. The thickness ensures adequate breakthrough time against both the acid and polar aprotic solvents (e.g., DMF) often used for its solubilization[3].
Eye Protection ANSI Z87.1 (Zero Gap)Tight-fitting chemical goggles are mandatory. The powder's poor aqueous solubility means natural tearing cannot effectively flush the acid from the eye[4].
Respirator Filtration 99.97% (P100)Captures aerodynamic micro-particulates of the acid powder before they can reach the lower respiratory tract[5].
Vapor Protection 10x PEL (Half-mask)A half-mask equipped with an Organic Vapor/Acid Gas (OV/AG) cartridge (e.g.,) neutralizes acidic off-gassing, especially in high-humidity environments[5].
LEV Face Velocity 80 - 100 fpmLocal Exhaust Ventilation (LEV) must operate within this range to contain aerosolized powders without causing turbulent dispersion.

Zero-Exposure Operational Protocol

The following step-by-step methodology ensures that the PPE is supported by robust engineering controls during the weighing and transfer of 2,6-Diacetamidobenzoic acid.

Phase 1: Pre-Operational Setup

  • Airflow Verification: Verify that the powder weighing hood or Local Exhaust Ventilation (LEV) is actively pulling a face velocity of 80–100 fpm.

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don the flame-retardant lab coat, ensuring knit cuffs are tucked under the gloves. Don the ANSI Z87.1 goggles and the NIOSH-approved half-mask respirator[3].

Phase 2: Anti-Static Weighing & Transfer

  • Static Neutralization: Pass an anti-static ionizer over the analytical balance and the polystyrene weigh boat. Causality: This eliminates static charges that cause the fine acid powder to repel and aerosolize into the breathing zone.

  • Execution: Use a grounded, stainless-steel micro-spatula to transfer the powder.

  • Containment: Transfer the weighed powder into a sealable vial. Cap the vial before removing it from the LEV enclosure.

Phase 3: Solubilization

  • Transfer the sealed vial to a certified chemical fume hood.

  • Introduce organic solvents (e.g., DMSO or DMF) only within the fume hood to contain any volatile organic compounds (VOCs) or exothermic splattering.

Decontamination & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it exacerbates aerosolization. Every laboratory handling this chemical must utilize a self-validating neutralization protocol.

Step-by-Step Spill Response & Disposal:

  • Containment: Immediately isolate the spill area. Ensure respiratory PPE is securely fitted[6].

  • Chemical Neutralization: Generously apply a weak alkaline solution, such as 5% Sodium Bicarbonate ( NaHCO3​ ), directly onto the spilled powder. Causality: The weak base safely neutralizes the organic acid without triggering a violent exothermic reaction[6].

  • Validation: Observe the spill for effervescence (bubbling). Once bubbling ceases, use pH test strips on the liquid. You must confirm the spill area has reached a neutral pH (6.5 - 7.5) before proceeding[6].

  • Collection: Absorb the neutralized liquid using inert chemical spill pads.

  • Waste Segregation: Place all absorbed materials, contaminated gloves, and empty chemical containers into a designated, clearly labeled "Hazardous Organic Acid Waste" receptacle. Never mix with strong bases or oxidizing agents.

Operational Workflow Visualization

G Start Hazard Assessment: 2,6-Diacetamidobenzoic Acid PPE Don PPE Matrix (Nitrile, Goggles, P100/OV) Start->PPE Initiate Protocol Hood Engineering Controls (HEPA Enclosure / LEV) PPE->Hood Verify Airflow Weighing Anti-Static Weighing & Transfer Hood->Weighing Proceed to Handling Solvent Solubilization (e.g., DMF/DMSO) Weighing->Solvent Dissolve Spill Spill Event? Solvent->Spill Monitor Decon Wet-Wipe Neutralization (5% NaHCO3) Spill->Decon Yes Waste Hazardous Waste Segregation Spill->Waste No (Routine Cleanup) Decon->Waste Collect Absorbent

Workflow for the safe handling, solubilization, and decontamination of 2,6-Diacetamidobenzoic acid.

References

  • 3M Hong Kong. 3M™ Organic Vapor/Acid Gas Cartridge 6003, Respiratory Protection. Retrieved from[Link]

  • Bofan Chemical. What are the safety precautions when handling acids? - Blog. Retrieved from[Link]

  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. Retrieved from[Link]

  • Agilent Technologies. Organic Acids Test Sample - SAFETY DATA SHEET. Retrieved from[Link]

  • OSHA Compliant Laboratory Safety Management. KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Retrieved from[Link]

Sources

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